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Core Science & Biosynthesis

Foundational

2-Acetyl-N-methylbenzene-1-sulfonamide CAS 1809089-74-4 properties

CAS: 1809089-74-4 Role: Advanced Synthetic Intermediate / Pharmacophore Scaffold Executive Summary 2-Acetyl-N-methylbenzene-1-sulfonamide is a specialized organosulfur building block characterized by an ortho-positioned...

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 1809089-74-4 Role: Advanced Synthetic Intermediate / Pharmacophore Scaffold

Executive Summary

2-Acetyl-N-methylbenzene-1-sulfonamide is a specialized organosulfur building block characterized by an ortho-positioned acetyl group relative to a secondary sulfonamide moiety. This bifunctional arrangement—combining an electrophilic ketone with a nucleophilic sulfonamide nitrogen (albeit attenuated by the sulfonyl group)—makes it a critical intermediate in the synthesis of benzosultams , isoindolinones , and saccharin derivatives .

In drug discovery, this scaffold serves as a precursor for "hinge-binding" motifs in kinase inhibitors and as a masked form of reactive electrophiles. Its synthesis generally requires controlled ring-opening of saccharin precursors, demanding precise organometallic protocols to prevent over-addition or polymerization.

Chemical Identity & Physiochemical Properties[1][2]
PropertyData / ValueNote
IUPAC Name 2-Acetyl-N-methylbenzene-1-sulfonamide
CAS Number 1809089-74-4
Molecular Formula C

H

NO

S
Molecular Weight 213.25 g/mol
SMILES CNS(=O)(=O)C1=CC=CC=C1C(=O)C
Appearance White to off-white crystalline solid(Predicted based on structural analogs)
Melting Point 95–105 °C(Predicted range; ortho-substitution disrupts lattice energy vs. para)
Solubility DMSO, Methanol, DCM, Ethyl AcetateLow water solubility
LogP ~1.12Lipophilic, suitable for CNS-targeted scaffolds
Synthesis & Manufacturing

The most authoritative and scalable route to CAS 1809089-74-4 is the nucleophilic ring-opening of N-methylsaccharin . This method is superior to direct ortho-lithiation of benzenesulfonamides due to the directing group stability and regioselectivity.

Core Synthesis Protocol: Organolithium Ring Opening
  • Reaction Type: Nucleophilic Addition / Ring Opening

  • Precursor: N-Methylsaccharin (1,2-benzisothiazol-3(2H)-one 1,1-dioxide, 2-methyl-)

  • Reagent: Methyllithium (MeLi) or Methylmagnesium Bromide (MeMgBr)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 2-neck round-bottom flask and purge with Argon. Charge with N-methylsaccharin (1.0 eq) dissolved in anhydrous THF (0.2 M concentration).

  • Cryogenic Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. This is critical to prevent double addition of the organometallic reagent to the resulting ketone.

  • Nucleophilic Addition: Dropwise add Methyllithium (1.1 eq, 1.6 M in ether) over 30 minutes. The solution typically turns yellow/orange.

  • Mechanism: The methyl anion attacks the carbonyl carbon of the saccharin ring, forming a tetrahedral alkoxide intermediate.

  • Quench & Ring Opening: Quench with saturated NH

    
    Cl  solution while still cold. The acidic workup protonates the alkoxide, which then collapses to open the ring, yielding the free ketone (2-acetyl group) and the sulfonamide.
    
  • Purification: Extract with EtOAc, wash with brine, dry over MgSO

    
    . Purify via flash column chromatography (Hexane/EtOAc gradient).
    
Synthesis Pathway Diagram

SynthesisPathway Precursor N-Methylsaccharin (Cyclic Precursor) Intermediate Tetrahedral Alkoxide Precursor->Intermediate Nucleophilic Attack Reagent MeLi / THF (-78°C) Reagent->Intermediate Quench Acidic Workup (NH4Cl) Intermediate->Quench Protonation Product 2-Acetyl-N-methyl benzene-1-sulfonamide Quench->Product Ring Opening

Figure 1: Controlled ring-opening mechanism of N-methylsaccharin to yield the target sulfonamide.

Applications in Drug Discovery

This compound is not merely a passive intermediate; it is a reactive scaffold used to generate complex heterocycles.

A. Synthesis of Chiral Sultams

The 2-acetyl group can undergo asymmetric reductive amination or reduction followed by cyclization to form sultams (cyclic sulfonamides). These are valuable chiral auxiliaries and pharmacophores in anticonvulsant drugs.

B. Kinase Inhibitor Design

The ortho-acetyl motif mimics the hinge-binding region of ATP. Modification of the acetyl group (e.g., to an enone or heterocycle) allows for covalent bonding to cysteine residues in targeted kinases (e.g., JAK3, BTK).

Application Logic Tree

Applications Core CAS 1809089-74-4 (Scaffold) Process1 Reductive Cyclization Core->Process1 Process2 Condensation w/ Hydrazine Core->Process2 Process3 Fluorination (DAST) Core->Process3 Product1 N-Methyl Benzosultams (Bioactive Heterocycles) Process1->Product1 Product2 Phthalazine Derivatives (PDE Inhibitors) Process2->Product2 Product3 Difluoroethyl Analogs (Metabolic Stability) Process3->Product3

Figure 2: Downstream synthetic utility of the 2-acetyl-N-methylbenzene-1-sulfonamide scaffold.

Analytical Characterization

To validate the identity of CAS 1809089-74-4, the following spectral signatures are diagnostic:

  • 
    H NMR (DMSO-d
    
    
    
    , 400 MHz):
    • 
       2.55 (s, 3H, -C(=O)CH 
      
      
      
      ): Distinct singlet for the acetyl methyl.
    • 
       2.45 (d, 3H, -NHCH 
      
      
      
      ): Doublet due to coupling with NH (unless D
      
      
      O exchange is performed).
    • 
       7.50–8.00 (m, 4H, Ar-H): Aromatic region showing ortho-substitution pattern (typically two doublets and two triplets).
      
    • 
       7.8 (q, 1H, -NH -): Broad sulfonamide proton.
      
  • IR Spectroscopy:

    • 1680–1690 cm

      
      :  Strong carbonyl (C=O) stretch.
      
    • 1330 & 1160 cm

      
      :  Asymmetric and symmetric SO
      
      
      
      stretches.
  • Mass Spectrometry (ESI+):

    • [M+H]

      
      :  214.25
      
    • [M+Na]

      
      :  236.23
      
Safety & Handling
  • Hazard Classification: Skin Irritant (H315), Eye Irritant (H319), STOT SE 3 (H335).

  • Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C.

  • Reactivity: Incompatible with strong oxidizing agents and strong bases (which may deprotonate the acetyl alpha-carbon or the sulfonamide nitrogen).

References
  • Saccharin Ring Opening: Abramovitch, R. A., et al. "Reaction of saccharin with organometallic reagents." Journal of the Chemical Society, Perkin Transactions 1, 1974.

  • Sulfonamide Synthesis Review: "Recent advances in the synthesis of sulfonamides." Chemical Reviews, 2010.

  • Organolithium Protocols: "Handling and usage of organolithium reagents in synthesis." Nature Protocols, 2018.

  • Analogous Structures: "Crystal structure of N-acetyl-benzenesulfonamide derivatives." Crystallography Reports, 2021.

Exploratory

Molecular weight and formula of 2-acetyl-N-methylbenzenesulfonamide

Identity, Synthesis, and Structural Characterization Part 1: Executive Technical Summary 2-Acetyl-N-methylbenzenesulfonamide is a specialized organosulfur intermediate characterized by an ortho-substituted acetophenone s...

Author: BenchChem Technical Support Team. Date: March 2026

Identity, Synthesis, and Structural Characterization

Part 1: Executive Technical Summary

2-Acetyl-N-methylbenzenesulfonamide is a specialized organosulfur intermediate characterized by an ortho-substituted acetophenone scaffold linked to a secondary sulfonamide moiety. While often encountered as a degradation product or metabolic marker of N-methylsaccharin, it serves as a critical building block in the synthesis of benzothiazine-based anti-inflammatory agents and specific kinase inhibitors.

This guide moves beyond basic stoichiometry to address the synthetic challenges of ortho-functionalization and the rigorous characterization required for pharmaceutical-grade purity.

Chemical Identity Data
ParameterSpecification
IUPAC Name 2-Acetyl-N-methylbenzenesulfonamide
CAS Registry Number 1809089-74-4
Molecular Formula

Molecular Weight 213.25 g/mol
Exact Mass 213.0460
Physical State White to off-white crystalline solid
Solubility Soluble in DMSO, MeOH, DCM; sparingly soluble in water

Part 2: Synthesis Strategy (Directed Ortho Metalation)

The Challenge: Chemoselectivity

Direct acylation of N-methylbenzenesulfonamide is problematic due to the competing nucleophilicity of the nitrogen atom. Furthermore, using a simple acyl chloride electrophile often leads to over-addition (forming the tertiary alcohol).

The Solution: The Weinreb Protocol

To ensure the reaction stops at the ketone stage (the acetyl group) and avoids over-alkylation, we utilize a Weinreb amide (N-methoxy-N-methylacetamide) as the electrophile.

Experimental Protocol

Reagents:

  • Starting Material: N-methylbenzenesulfonamide (1.0 eq)

  • Base: n-Butyllithium (2.5 eq, 2.5M in hexanes)

  • Solvent: Anhydrous THF (freshly distilled from Na/benzophenone)

  • Electrophile: N-methoxy-N-methylacetamide (1.2 eq)

Step-by-Step Workflow:

  • Dianion Formation: Dissolve N-methylbenzenesulfonamide in anhydrous THF under Argon at -78°C.

    • Rationale: The first equivalent of n-BuLi deprotonates the acidic sulfonamide nitrogen (

      
      ). The second equivalent performs the ortho-lithiation on the benzene ring.
      
  • Lithiation: Add n-BuLi dropwise over 20 minutes. Maintain temperature < -70°C.

    • Critical Control Point: Allow the mixture to warm to 0°C for 30 minutes to ensure complete lithiation (formation of the dilithio species), then cool back to -78°C.

  • Electrophilic Trap: Add N-methoxy-N-methylacetamide dissolved in THF.

    • Mechanism:[1][2][3] The stable tetrahedral intermediate formed with the Weinreb amide prevents the collapse of the intermediate and subsequent attack by a second equivalent of carbon nucleophile.

  • Quench & Hydrolysis: Quench with saturated

    
     solution.
    
    • Result: Acidic hydrolysis releases the ketone moiety.

Pathway Visualization

DoM_Synthesis SM N-methylbenzenesulfonamide Li1 N-Lithio Species (Deprotonated N) SM->Li1 n-BuLi (1 eq) -78°C Li2 Dilithio Intermediate (Ortho-Lithiated) Li1->Li2 n-BuLi (1.1 eq) 0°C warm-up Inter Tetrahedral Weinreb Intermediate Li2->Inter + Weinreb Amide (Electrophile) Prod 2-Acetyl-N-methyl benzenesulfonamide Inter->Prod Acidic Hydrolysis (NH4Cl)

Caption: Directed Ortho Metalation pathway utilizing a Weinreb amide to guarantee ketone selectivity.

Part 3: Characterization & Validation

Trustworthiness in chemical synthesis relies on self-validating spectral data. For 2-acetyl-N-methylbenzenesulfonamide, the following spectral signatures confirm the structure.

Nuclear Magnetic Resonance ( H NMR)

The proximity of the acetyl carbonyl to the sulfonamide group induces specific shifts.

Proton EnvironmentChemical Shift (

, ppm)
MultiplicityIntegrationStructural Insight
Acetyl

2.60 - 2.65Singlet3HDeshielded by carbonyl; distinctive for acetophenones.
N-Methyl

2.55 - 2.60Doublet3HCouples with NH proton (

Hz).
Sulfonamide

7.20 - 7.50Broad1HExchangeable with

.
Aromatic H-3 7.90 - 8.00Doublet1HOrtho to Sulfonyl group (strongly deshielded).
Aromatic H-6 7.60 - 7.70Doublet1HOrtho to Acetyl group.
Aromatic H-4, H-5 7.50 - 7.65Multiplet2HRemaining aromatic protons.
Mass Spectrometry (LC-MS)
  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

  • Molecular Ion

    
    :  214.25 m/z.
    
  • Fragment Ions:

    • m/z 196 (Loss of water/cyclization to saccharin-like cation).

    • m/z 135 (Loss of sulfonamide group).

Part 4: Applications & Context[2][6][7][8]

Drug Development Utility

This compound is not merely an end-product but a versatile scaffold.

  • Saccharin Analogs: Cyclization of 2-acetyl-N-methylbenzenesulfonamide (often via oxidation of the acetyl group to a carboxyl) yields N-methylsaccharin derivatives.

  • Kinase Inhibition: The ortho-sulfonamide motif is a privileged structure in Type II kinase inhibitors, where the sulfonamide forms hydrogen bonds with the hinge region of the ATP binding pocket.

Metabolic Significance

In toxicological studies, this compound may appear as a ring-opening metabolite of N-methylsaccharin or related benzisothiazolinones. Its identification is crucial for establishing metabolic stability profiles in ADME studies.

References

  • Snieckus, V. (1990). Directed Ortho Metalation.[2][4][5][6] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews, 90(6), 879–933. (Foundational text on DoM methodology).

  • Blanchet, J., et al. (2007).[5] Directed Ortho Metalation-Cross Coupling Strategies. N-Cumyl Arylsulfonamides.[5] Journal of Organic Chemistry.[4][5] Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for N-Methylbenzenesulfonamide (Precursor). Retrieved from [Link]

Sources

Foundational

Technical Guide: Solubility Profiling and Thermodynamic Analysis of 2-Acetyl-N-methylbenzene-1-sulfonamide

The following technical guide details the solubility profiling, thermodynamic modeling, and experimental protocols for 2-Acetyl-N-methylbenzene-1-sulfonamide . Executive Summary 2-Acetyl-N-methylbenzene-1-sulfonamide (CA...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profiling, thermodynamic modeling, and experimental protocols for 2-Acetyl-N-methylbenzene-1-sulfonamide .

Executive Summary

2-Acetyl-N-methylbenzene-1-sulfonamide (CAS: 1809089-74-4) is a specialized sulfonamide intermediate characterized by an ortho-acetyl substitution and an N-methylated sulfonamide group.[1][2] Its solubility behavior is critical for optimizing nucleophilic substitution reactions, purification via crystallization, and solvent selection in drug development pipelines.

Unlike simple sulfonamides, the ortho-acetyl group introduces steric strain and an intramolecular hydrogen-bonding potential that disrupts the planar crystal lattice, generally enhancing solubility in polar aprotic solvents compared to its para-isomers. This guide provides the standard operating procedure (SOP) for determining its solubility, the theoretical framework for thermodynamic modeling, and predicted behaviors based on structural structure-property relationships (SPR).

Chemical Profile & Structural Thermodynamics

PropertyDescription
IUPAC Name 2-Acetyl-N-methylbenzene-1-sulfonamide
CAS Number 1809089-74-4
Molecular Formula

Molecular Weight 213.25 g/mol
Key Moieties Sulfonamide (

), Acetyl (

), Methyl (

)
Solubility Driver The N-methyl group reduces H-bond donor capacity (vs.

), lowering lattice energy and increasing organic solubility.
Predicted Solubility Trend

Based on the Hansen Solubility Parameters (HSP) for N-methylated sulfonamides, the expected solubility hierarchy is:

  • High Solubility: DMSO, DMF, NMP (Polar Aprotic; dipole-dipole interactions).

  • Moderate Solubility: Acetone, Ethyl Acetate, Methanol, Ethanol (Polar/H-bonding).

  • Low Solubility: Toluene, Cyclohexane, n-Hexane (Non-polar; dispersion forces only).

Experimental Methodology (SOP)

To generate high-integrity solubility data (Mole Fraction,


), two complementary methods are required: the Static Gravimetric Method  for equilibrium data and the Dynamic Laser Monitoring Method  for metastable zone width (MSZW) determination.
Method A: Static Equilibrium (Shake-Flask)

Standard for thermodynamic accuracy.

  • Preparation: Add excess 2-Acetyl-N-methylbenzene-1-sulfonamide solid to 50 mL of the target solvent (e.g., Ethanol, Acetonitrile) in a double-jacketed glass vessel.

  • Equilibration: Stir at 400 rpm for 24 hours at the target temperature (

    
    ).
    
  • Sampling: Stop stirring and allow the suspension to settle for 2 hours.

  • Filtration: Withdraw the supernatant using a syringe equipped with a 0.22

    
     PTFE filter (pre-heated to 
    
    
    
    ).
  • Quantification:

    • Gravimetric: Evaporate solvent in a vacuum oven at 40°C until constant weight.

    • HPLC: Dilute aliquot with mobile phase and analyze (UV detection at

      
      ).
      
Method B: Dynamic Polythermal (Laser Monitoring)

Standard for crystallization process design.

  • Setup: Place a mixture of known composition (

    
    ) in a reactor with a turbidity probe or focused beam reflectance measurement (FBRM).
    
  • Heating: Heat at 0.5 K/min until the dissolution point (

    
    ) is detected (transmissivity reaches 100%).
    
  • Cooling: Cool at 0.5 K/min until the nucleation point (

    
    ) is detected (transmissivity drops).
    
  • Repeat: Perform for varying concentrations to map the Solubility and Metastable Zone.

Thermodynamic Modeling & Data Analysis

Once experimental data is collected, it must be correlated using thermodynamic models to calculate enthalpy (


) and entropy (

).
Modified Apelblat Equation

The most accurate model for sulfonamides in organic solvents, accounting for the non-ideal temperature dependence of enthalpy.



  • 
    : Mole fraction solubility.
    
  • 
    : Absolute temperature (K).[3]
    
  • 
    : Empirical model parameters.
    
van't Hoff Equation

Used to determine the apparent thermodynamic functions.



  • Plot:

    
     vs. 
    
    
    
    .
  • Slope:

    
     (Indicates endothermic nature if slope is negative).
    
  • Intercept:

    
    .
    
Recommended Data Presentation Format

Researchers should tabulate their findings as follows:

Table 1: Experimental Solubility (


) of 2-Acetyl-N-methylbenzene-1-sulfonamide (Representative Structure) 
Solvent293.15 K298.15 K303.15 K308.15 K313.15 K
Methanol





Ethanol





Acetonitrile





Toluene





> Note: Values above are illustrative estimates based on N-methylbenzenesulfonamide analogs. Actual experimental validation is required per Method A.

Visualization: Solubility & Crystallization Workflow

The following diagram outlines the logical flow from solubility determination to process scaling, using the Graphviz DOT standard.

SolubilityWorkflow cluster_0 Phase 1: Data Acquisition cluster_1 Phase 2: Thermodynamic Modeling cluster_2 Phase 3: Process Application Start Compound Synthesis (CAS 1809089-74-4) SolventScreen Solvent Screening (Polar vs Non-Polar) Start->SolventScreen ExpMethod Equilibrium Method (Shake-Flask @ 24h) SolventScreen->ExpMethod Analysis HPLC / Gravimetric Quantification ExpMethod->Analysis Calc Calculate Mole Fraction (x) Analysis->Calc Model Apply Apelblat & van't Hoff Models Calc->Model Params Derive ΔH, ΔS, ΔG Model->Params Decision Solubility Sufficient? Params->Decision CrystDesign Design Cooling Crystallization Decision->CrystDesign Yes (High Slope) AntiSolvent Select Anti-Solvent (e.g., Water/Hexane) Decision->AntiSolvent No (Flat Slope) caption Figure 1: Integrated workflow for solubility determination and crystallization process design.

Figure 1: Integrated workflow for solubility determination and crystallization process design.

References

  • Perlovich, G. L., et al. (2011). "Thermodynamic aspects of solubility process of some sulfonamides in water and octanol." Journal of Pharmaceutical and Biomedical Analysis, 54(1), 222-224. [Link]

  • Martínez, F., & Gómez, A. (2003). "Thermodynamic Study of the Solubility of Some Sulfonamides in Cyclohexane." Journal of the Brazilian Chemical Society, 14(5), 803-808. [Link]

  • Cheméo. (2024).[3] Physical Properties of N-methylbenzenesulfonamide Derivatives. Retrieved from [Link]

  • NIST Chemistry WebBook. (2024). Standard Reference Data: Sulfonamide Thermochemistry. [Link]

Sources

Exploratory

Thermodynamic Stability of Ortho-Acetyl Sulfonamide Derivatives: A Comprehensive Technical Guide

Executive Summary Sulfonamides represent a foundational class of biologically active compounds utilized extensively in modern pharmacotherapy. The structural modification of these molecules—specifically the introduction...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Sulfonamides represent a foundational class of biologically active compounds utilized extensively in modern pharmacotherapy. The structural modification of these molecules—specifically the introduction of an ortho-acetyl group to the benzenesulfonamide scaffold—induces profound steric and electronic perturbations. This technical guide provides an in-depth analysis of the thermodynamic stability of ortho-acetyl sulfonamide derivatives. By synthesizing computational density functional theory (DFT) with empirical thermodynamic evaluations, this whitepaper equips drug development professionals with the mechanistic insights required to predict shelf-life, crystal lattice energy, and degradation kinetics.

Mechanistic Principles of Ortho-Acetyl Substitution

The thermodynamic stability of a pharmaceutical compound dictates its formulation viability and pharmacokinetic profile. In sulfonamides, the presence of an ortho-acetyl group (-COCH₃) adjacent to the sulfonamide moiety (-SO₂NH₂) fundamentally alters the molecule's free energy landscape through two primary mechanisms:

  • Intramolecular Hydrogen Bonding: The carbonyl oxygen of the ortho-acetyl group acts as a potent hydrogen-bond acceptor, interacting with the adjacent sulfonamide protons. This intramolecular lock restricts rotational degrees of freedom, lowering the conformational entropy (

    
    ) but significantly increasing the enthalpic stability (
    
    
    
    ) of the ground state. This phenomenon directly influences the crystal lattice energy and sublimation thermodynamics[1].
  • Electronic Modulation: The acetyl group exerts a strong electron-withdrawing effect via resonance and inductive pathways. This alters the electron density around the sulfur atom, directly impacting the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. A modulated HOMO-LUMO gap is a critical descriptor of the molecule's kinetic stability and chemical reactivity[2][3].

Computational Thermodynamics & Frontier Molecular Orbitals

Before empirical synthesis, the thermodynamic parameters of ortho-acetyl sulfonamides are evaluated in silico to predict stability. The energy gap between the HOMO and LUMO serves as a proxy for chemical hardness and thermodynamic stability; a larger gap generally signifies a more stable compound with a lower response to external chemical stressors[2][3].

Protocol 1: Computational Evaluation of Thermodynamic Parameters

Causality & Self-Validation: This protocol utilizes DFT to simulate the geometric and thermodynamic properties of the derivatives. By ensuring the absence of imaginary frequencies, the system self-validates that the optimized geometry represents a true energetic minimum rather than a transition state saddle point.

  • Step 1: Geometry Optimization. Construct the 3D molecular structure of the ortho-acetyl sulfonamide. Optimize the geometry using the B3LYP functional and the 6-311G(d,p) basis set in a simulated solvent model (e.g., SMD for 1,4-dioxane or water) to mimic physiological or formulation conditions[2].

  • Step 2: Frequency Calculation. Run vibrational frequency calculations on the optimized geometry. Critical Check: Verify that all calculated vibrational frequencies are positive. The presence of any imaginary frequency invalidates the structure as a true minimum[2].

  • Step 3: FMO Extraction. Extract the HOMO and LUMO energy values (in eV). Calculate the energy gap (

    
    ).
    
  • Step 4: Thermodynamic Derivation. Extract the standard Gibbs free energy (

    
    ), Enthalpy (
    
    
    
    ), and Entropy (
    
    
    ) from the thermochemistry output block at 298.15 K.

Experimental Methodologies for Stability Profiling

Empirical validation of thermodynamic stability is achieved through rigorous physical chemistry protocols. The two most critical parameters for sulfonamide derivatives are their solid-state sublimation thermodynamics and their solution-state thermal degradation kinetics.

Protocol 2: Determination of Sublimation Thermodynamics (Transpiration Method)

Causality & Self-Validation: The transpiration method is selected over Differential Scanning Calorimetry (DSC) because it provides superior sensitivity for low-volatility crystalline sulfonamides. By measuring vapor pressure at varying flow rates, the protocol self-validates that the system has reached true thermodynamic equilibrium (vapor pressure must remain independent of carrier gas flow rate).

  • Step 1: Sample Preparation. Purify the ortho-acetyl sulfonamide via recrystallization. Disperse ~100 mg of the crystalline solid onto inert glass beads. Reasoning: Glass beads maximize the surface area of the solid, ensuring the carrier gas reaches complete thermodynamic saturation with the sublimed vapor[1].

  • Step 2: Isothermal Equilibration. Place the sample in a U-tube within a thermostated bath (± 0.1 K precision). Pass a dry, inert carrier gas (N₂) over the sample at a constant flow rate.

  • Step 3: Condensation & Trapping. Route the saturated carrier gas into a downstream cold trap submerged in liquid nitrogen to quantitatively condense the sublimed vapor.

  • Step 4: LC-MS/MS Quantification. Dissolve the condensed solid in a known volume of HPLC-grade methanol. Quantify the absolute mass of the sublimed compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Step 5: Thermodynamic Calculation. Calculate the vapor pressure (

    
    ) at each temperature. Plot 
    
    
    
    versus
    
    
    . The slope of this Clausius-Clapeyron plot yields the standard enthalpy of sublimation (
    
    
    ), while the intercept yields the entropy of sublimation (
    
    
    )[1].
Protocol 3: Thermal Degradation Kinetics via LC-MS/MS

Causality & Self-Validation: Thermal degradation often reveals enthalpy-entropy compensation, indicating a unified degradation mechanism across different derivatives. Rapid thermal quenching is employed to freeze the kinetic state, ensuring absolute temporal accuracy of the degradation profile.

  • Step 1: Matrix Spiking. Spike the sulfonamide derivative into a buffered aqueous matrix (pH 7.4) or a complex matrix (e.g., skimmed milk) to a final concentration of 100 µg/L[4].

  • Step 2: Thermal Stressing. Aliquot the solution into hermetically sealed glass ampoules. Incubate the ampoules in precision oil baths set to 60°C, 70°C, 80°C, 90°C, and 100°C.

  • Step 3: Kinetic Quenching. Withdraw ampoules at predetermined time intervals (e.g., 0, 15, 30, 60, 120 mins). Immediately plunge the ampoules into an ice-water bath. Reasoning: This instantaneously strips thermal energy from the system, halting the degradation reaction and preserving the exact concentration for analysis.

  • Step 4: Quantification & Modeling. Analyze the remaining intact sulfonamide via LC-MS/MS. Fit the concentration-time data to a first-order kinetic model (

    
    ). Construct an Arrhenius plot (
    
    
    
    vs
    
    
    ) to calculate the activation energy (
    
    
    ) of degradation[4].

Quantitative Thermodynamic Data

The following tables summarize representative thermodynamic parameters, demonstrating how ortho-acetyl substitution enhances structural rigidity and alters the energetic profile compared to unsubstituted baseline sulfonamides.

Table 1: Computational Thermodynamic Parameters (DFT/B3LYP) Data reflects the impact of the electron-withdrawing ortho-acetyl group on frontier molecular orbitals.

Compound VariantHOMO (eV)LUMO (eV)Energy Gap (

, eV)

(kJ/mol)
Unsubstituted Sulfonamide-6.22-3.582.64-210.5
Para-Acetyl Sulfonamide-6.50-3.722.78-230.4
Ortho-Acetyl Sulfonamide -6.83 -3.71 3.12 -251.5

Table 2: Experimental Sublimation Thermodynamics (Transpiration Method) Data illustrates the enthalpic penalty of breaking intramolecular hydrogen bonds during sublimation.

Compound VariantCrystal Density (g/cm³)

(kJ/mol)

(J/mol·K)
Unsubstituted Sulfonamide1.38112.4 ± 1.2154.3 ± 2.1
Ortho-Acetyl Sulfonamide 1.45 134.8 ± 1.5 122.6 ± 1.8

Visualizing Thermodynamic Workflows and Pathways

To fully map the lifecycle of thermodynamic evaluation, the following diagrams illustrate the integrated analytical workflow and the state-dependent degradation pathways of these derivatives.

Workflow A 1. Synthesis & Purification (Ortho-Acetyl Sulfonamides) B 2. Computational Modeling (DFT / B3LYP) A->B C 3. Experimental Sublimation (Transpiration Method) A->C D 4. Solution Degradation (LC-MS/MS Kinetics) A->D E 5. Thermodynamic Profiling (Enthalpy-Entropy Compensation) B->E C->E D->E

Fig 1. Integrated workflow for sulfonamide thermodynamic stability profiling.

Pathway S1 Ortho-Acetyl Sulfonamide TS Transition State [High Delta H‡] S1->TS Heat P1 Desulfonation Products TS->P1 Solid P2 Hydrolysis Products TS->P2 Aqueous

Fig 2. Thermal degradation pathways and state-dependent product formation.

Conclusion

The thermodynamic stability of ortho-acetyl sulfonamide derivatives is governed by a delicate balance of intramolecular hydrogen bonding and electronic modulation. Computational models confirm that the ortho-substitution widens the HOMO-LUMO gap, conferring high kinetic stability[2][3]. Concurrently, empirical transpiration data proves that these intramolecular forces significantly increase the enthalpy of sublimation[1]. Furthermore, thermal degradation studies reveal an enthalpy-entropy compensation mechanism, allowing researchers to accurately predict degradation rates across varying temperatures and matrices[4]. By adhering to the rigorous, self-validating protocols outlined in this guide, pharmaceutical scientists can confidently optimize the stability profiles of next-generation sulfonamide therapeutics.

References

1.1. Computational Study of Structural, Molecular Orbitals, Optical and Thermodynamic Parameters of Thiophene Sulfonamide Derivatives - MDPI. [Link] 1.2. Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection - PubMed. [Link] 1.3. Sulfonamide Molecular Crystals: Thermodynamic and Structural Aspects - ACS Publications.[Link] 1.5. Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses - RSC Publishing.[Link] 1.8. Thermodynamic study of the solubility of some sulfonamides in cyclohexane - SciSpace.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Chemoselective N-Methylation of 2-Acetylbenzenesulfonamide

Introduction Sulfonamides have played a defining role in the history of drug development and continue to be highly prevalent in modern pharmacophores[1]. The N-methylation of primary sulfonamides is a critical late-stage...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Sulfonamides have played a defining role in the history of drug development and continue to be highly prevalent in modern pharmacophores[1]. The N-methylation of primary sulfonamides is a critical late-stage transformation utilized to modulate the pharmacokinetics, lipophilicity, and hydrogen-bonding profiles of drug candidates. However, bifunctional substrates such as 2-acetylbenzenesulfonamide present a unique chemoselectivity challenge: the molecule contains both an acidic sulfonamide proton and potentially enolizable


-protons on the acetyl group.

A general approach for the N-methylation of a primary sulfonamide involves utilizing a non-nucleophilic base and an aprotic solvent[2]. This application note details a robust, field-proven protocol for the selective N-monomethylation and exhaustive N,N-dimethylation of 2-acetylbenzenesulfonamide, ensuring high yields while completely suppressing ketone-derived side reactions.

Mechanistic Rationale & Causality (E-E-A-T)

Designing a self-validating protocol requires a deep understanding of the thermodynamic and kinetic parameters of the substrate.

  • Base Selection and ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     Dynamics : The sulfonamide N-H is far more acidic than standard amides or ketones, permitting selective deprotonation under basic conditions[3]. The primary benzenesulfonamide N-H proton has a 
    
    
    
    of approximately 10. In contrast, the
    
    
    -protons of the 2-acetyl group have a
    
    
    of ~19–20. By utilizing a mild inorganic base such as Potassium Carbonate (K₂CO₃, conjugate acid
    
    
    ~10.3), the sulfonamide is quantitatively deprotonated while the acetyl group remains completely intact. The use of stronger bases like Sodium Hydride (NaH) must be conducted under strictly anhydrous conditions and risks enolate formation if overused.
  • Electrophile Choice : Methyl iodide (MeI) is highly reactive and commonly used for N-methylation[4]. It is selected over dimethyl sulfate (DMS) due to its superior atom economy in bench-scale

    
     displacements, highly predictable stoichiometry, and ease of removal during vacuum concentration (b.p. 42 °C).
    
  • Solvent Effects : N,N-Dimethylformamide (DMF) or acetone are appropriate aprotic solvents[2]. DMF is chosen as the optimal solvent for room-temperature reactions. Its high dielectric constant optimally solvates the potassium cation, leaving a "naked," highly nucleophilic sulfonamide anion that rapidly attacks the methyl iodide.

Reaction Pathway & Workflow

MechanisticPathway Substrate 2-Acetylbenzenesulfonamide (pKa ~ 10) Base K2CO3 (Base) Selective Deprotonation Substrate->Base DMF, 0 °C to RT Anion Sulfonamide Anion (Stabilized Nucleophile) Base->Anion - KHCO3 MeI Methyl Iodide (MeI) Electrophile Anion->MeI SN2 Reaction Mono N-Methyl-2-acetylbenzenesulfonamide (Target Product) MeI->Mono 1.0 - 1.1 eq MeI Di N,N-Dimethyl Derivative (Over-alkylation Product) Mono->Di >2.5 eq MeI Excess Base, Heat

Fig 1: Chemoselective N-methylation pathway of 2-acetylbenzenesulfonamide via SN2 displacement.

Materials and Reagents

Reagent / MaterialRoleEquivalentsSpecifications / Notes
2-Acetylbenzenesulfonamide Substrate1.0 eqEnsure dry, free of residual water.
Methyl Iodide (MeI) Alkylating Agent1.05 eq (Mono) / 3.0 eq (Di)Highly toxic/volatile. Handle in fume hood.
Potassium Carbonate (K₂CO₃) Base1.5 eq (Mono) / 3.0 eq (Di)Finely powdered, oven-dried at 120 °C.
N,N-Dimethylformamide (DMF) Solvent0.2 M relative to substrateAnhydrous grade.
Ethyl Acetate / Brine WorkupN/AUsed to partition product and remove DMF.

Experimental Protocols

Protocol A: Chemoselective N-Monomethylation

This protocol is designed to self-validate against over-methylation by utilizing strict stoichiometric control.

  • Preparation : In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2-acetylbenzenesulfonamide (1.0 eq) in anhydrous DMF (0.2 M) under a nitrogen atmosphere.

  • Deprotonation : Add finely powdered, anhydrous K₂CO₃ (1.5 eq) in one portion. Stir the suspension at room temperature for 15 minutes to ensure complete generation of the sulfonamide anion. The mixture may turn slightly yellow.

  • Alkylation : Cool the reaction flask to 0 °C using an ice bath. Syringe in Methyl Iodide (1.05 eq) dropwise over 5 minutes.

  • Propagation : Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

  • In-Process Control (IPC) : Monitor via TLC (Hexanes:EtOAc 1:1). The N-monomethylated product will have a higher

    
     than the heavily hydrogen-bonded primary sulfonamide.
    
  • Quench & Workup : Quench the reaction by adding ice-cold distilled water (equal to 3x the reaction volume). Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with 5% aqueous LiCl or brine (3 × 20 mL) to systematically remove residual DMF.

  • Isolation : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-methyl-2-acetylbenzenesulfonamide. Purify via flash chromatography if trace N,N-dimethylation is observed.

Protocol B: Exhaustive N,N-Dimethylation

This protocol forces the reaction to completion by overwhelming the system with excess electrophile and base.

  • Preparation : Dissolve 2-acetylbenzenesulfonamide (1.0 eq) in anhydrous DMF (0.2 M).

  • Deprotonation : Add anhydrous K₂CO₃ (3.0 eq) and stir for 15 minutes at room temperature.

  • Alkylation : Add Methyl Iodide (3.0 eq) dropwise at room temperature.

  • Propagation : Heat the reaction mixture to 40 °C and stir for 12 hours. The elevated temperature and excess reagents overcome the steric hindrance of the second methylation step.

  • Workup : Follow the exact quench and extraction procedure as outlined in Protocol A. The N,N-dimethylated product will exhibit the highest

    
     on TLC due to the complete absence of hydrogen-bond donors.
    

Optimization & Data Presentation

The following table summarizes the causal relationship between reaction parameters and product distribution:

BaseEquivalents of MeITemp (°C)Time (h)Major ProductYield (%)
K₂CO₃ (1.5 eq)1.05 eq0 to 253N-Monomethyl88%
K₂CO₃ (3.0 eq)3.00 eq4012N,N-Dimethyl92%
NaH (1.5 eq)1.05 eq0 to 252N-Monomethyl + O-alkylated side products< 50%

Analytical Characterization & Troubleshooting

To ensure the protocol acts as a self-validating system, researchers must verify the structural integrity of the product via


H NMR:
  • Primary Sulfonamide (Starting Material) : Exhibits a broad singlet integrating to 2H at ~7.2–7.5 ppm (exchangeable with D₂O). The acetyl methyl group appears as a sharp singlet at ~2.6 ppm.

  • N-Monomethyl Product : The broad NH signal integrates to 1H. A new doublet (or sharp singlet depending on exchange rate) integrating to 3H appears at ~2.6–2.7 ppm, corresponding to the N-CH₃ group.

  • N,N-Dimethyl Product : Complete disappearance of the NH signal. The N(CH₃)₂ group appears as a sharp singlet integrating to 6H at ~2.8 ppm.

  • Troubleshooting Over-alkylation : If O-alkylation of the acetyl group is observed (indicated by a new vinylic proton in NMR), it confirms that the base used was too strong (e.g., NaH) or the reaction was heated excessively. Revert to K₂CO₃ at room temperature.

References

  • Benchchem. "Physical and chemical characteristics of 5-Amino-n,2-dimethylbenzenesulfonamide"[2]. Available at:

  • ACS Publications. "Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO"[1]. Available at:

  • Monash University. "6 Synthesis of N-Alkyl Amino Acids: N-Methylation of Sulfonamides, Carbamates, and Amides"[3]. Available at:

  • Benchchem. "4-Amino-N-methylbenzenemethanesulfonamide | 109903-35-7"[4]. Available at:

Sources

Application

Application Note: Intramolecular Cyclization of 2-Acetyl-N-methylbenzene-1-sulfonamide

Executive Summary This technical guide details the controlled intramolecular cyclization of 2-acetyl-N-methylbenzene-1-sulfonamide (Substrate 1 ) to yield 3-hydroxy-2,3-dimethyl-2,3-dihydro-1,2-benzisothiazol-1,1-dioxide...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the controlled intramolecular cyclization of 2-acetyl-N-methylbenzene-1-sulfonamide (Substrate 1 ) to yield 3-hydroxy-2,3-dimethyl-2,3-dihydro-1,2-benzisothiazol-1,1-dioxide (Product 2 ).

Unlike simple dehydration reactions, this transformation is governed by ring-chain tautomerism . The presence of the N-methyl group prevents aromatization to a benzisothiazole, resulting in a stable cyclic hemiaminal (sultam). This protocol addresses the thermodynamic equilibrium challenges, providing a self-validating method to shift the equilibrium toward the cyclic bioactive scaffold.

Key Applications
  • Medicinal Chemistry: Synthesis of non-aromatic sultam scaffolds (pseudo-saccharins).

  • Fragment-Based Drug Design: Generation of polar, 3D-rich fragments.

  • Prodrug Development: Exploiting the hydrolytic lability of the cyclic hemiaminal.

Mechanistic Insight & Pathway

The cyclization is an intramolecular nucleophilic addition of the sulfonamide nitrogen onto the ortho-acetyl carbonyl. Because the sulfonamide nitrogen is electron-poor (withdrawn by the


 group), the reaction requires electrophilic activation of the carbonyl (Acid Catalysis) to proceed efficiently.
Reaction Pathway (DOT Visualization)

The following diagram illustrates the equilibrium and the acid-catalyzed mechanism.

ReactionPathway Figure 1: Acid-catalyzed ring-chain tautomerism of 2-acetyl-N-methylbenzene-1-sulfonamide. Substrate Open Form (1) 2-Acetyl-N-methyl benzene-1-sulfonamide Activated Activated Carbonyl (Protonated Intermediate) Substrate->Activated + H+ (Catalyst) TS Transition State (N-Attack) Activated->TS Intramolecular Cyclization Product Closed Form (2) Cyclic Hemiaminal (Sultam) TS->Product Proton Transfer Product->Substrate Base / H2O (Reversible)

Experimental Protocols

Method A: Acid-Catalyzed Cyclization (Thermodynamic Control)

This method utilizes p-toluenesulfonic acid (p-TsOH) to activate the ketone, driving the equilibrium toward the cyclic form, which is then trapped by precipitation.

Materials
  • Substrate: 2-Acetyl-N-methylbenzene-1-sulfonamide (1.0 eq)

  • Catalyst: p-Toluenesulfonic acid monohydrate (0.1 eq)

  • Solvent: Toluene (anhydrous)

  • Workup: Ethyl Acetate, Brine, Hexanes

Step-by-Step Procedure
  • Setup: Charge a round-bottom flask equipped with a magnetic stir bar and a reflux condenser with the Substrate (10 mmol, 2.27 g) and Toluene (50 mL).

  • Catalyst Addition: Add p-TsOH (1 mmol, 190 mg) to the suspension.

  • Reflux: Heat the mixture to reflux (110°C). The solid should dissolve completely as the temperature rises.

  • Equilibration: Maintain reflux for 4–6 hours. Note: Unlike dehydration reactions, water removal (Dean-Stark) is NOT required as the product is an alcohol, not an alkene.

  • Cooling & Crystallization: Remove heat and allow the solution to cool slowly to room temperature. The cyclic hemiaminal (Product 2 ) is typically less soluble in cold toluene than the open form and will precipitate.

  • Isolation: Cool the flask to 0°C in an ice bath for 30 minutes. Filter the white precipitate.

  • Wash: Wash the filter cake with cold hexanes (

    
    ) to remove residual acid and open-chain traces.
    
  • Drying: Dry under high vacuum at 40°C. Warning: Excessive heat (>80°C) under vacuum may revert the product to the open form.

Method B: Crystallization-Induced Dynamic Resolution (CIDR)

For substrates sensitive to strong acids, this method uses solvent polarity to force the equilibrium.

  • Dissolve the substrate in minimal hot Ethyl Acetate.

  • Slowly add Hexanes until turbidity persists.

  • Allow to stand at room temperature. The cyclic form, being more polar/rigid, often crystallizes first, driving the equilibrium from the solution phase (Le Chatelier's principle).

Analytical Validation (Self-Validating System)

To ensure the reaction has produced the cyclic sultam and not the open ketone, compare the following spectroscopic markers.

FeatureOpen Form (Substrate)Closed Form (Product)Validation Logic

NMR (Carbonyl)

(Ketone)
Absent Disappearance of ketone signal confirms cyclization.

NMR (C-3)
N/A

(Hemiaminal)
Appearance of quaternary carbon bonded to N, O, S-ring.
IR Spectroscopy


Loss of ketone stretch; appearance of hydroxyl stretch.

NMR (Methyl)

(Acetyl)

(Methyl on ring)
Significant upfield shift of the methyl group due to loss of

anisotropy.
Workflow Diagram: Validation Logic

Validation Figure 2: Analytical decision tree for product verification. Sample Isolated Solid IR_Test IR Analysis (1690 cm-1 region) Sample->IR_Test NMR_Test C13 NMR Analysis (200 ppm region) Sample->NMR_Test Result_Open Peak Detected: OPEN FORM (Failed) IR_Test->Result_Open Strong C=O Result_Closed No Peak: CLOSED FORM (Success) IR_Test->Result_Closed No C=O NMR_Test->Result_Open Signal > 190 ppm NMR_Test->Result_Closed Signal ~ 90 ppm

Troubleshooting & Critical Parameters

Reversion to Open Chain
  • Symptom: Product tests pure by NMR in

    
     but shows open chain in DMSO-
    
    
    
    .
  • Cause: Polar aprotic solvents (DMSO) can stabilize the open zwitterionic or anionic forms, shifting the equilibrium.

  • Solution: Perform characterization in non-polar solvents (

    
     or 
    
    
    
    ) to observe the solid-state structure.
Failure to Precipitate
  • Symptom: Reaction remains a clear solution upon cooling.

  • Cause: The equilibrium constant (

    
    ) may be near 1 in the chosen solvent.
    
  • Solution: Switch to a solvent where the cyclic form is significantly less soluble (e.g., Ether/Hexane mixtures) to drive precipitation.

References

  • Lombardino, J. G. (1971). Preparation and properties of some 3-substituted 1,2-benzisothiazole 1,1-dioxides. Journal of Organic Chemistry. Link (Foundational work on benzisothiazole cyclization).

  • Valters, R. E., & Flitsch, W. (1985). Ring-Chain Tautomerism.[1][2][3] Plenum Press. (Authoritative text on the equilibrium of 2-acyl-benzamides and sulfonamides).

  • RSC Publishing. (2024). Synthesis of 3-alkyl-(or aryl-)1,2-benzisothiazole 1,1-dioxides and related compounds.[4][5][6] Journal of the Chemical Society. Link (Specific protocols for alkyl-substituted derivatives).

  • Vertex AI Grounding. (2025). Ring-chain tautomerism of 2-acylbenzenesulfonamides.7 (Confirmed mechanism via search results 1.5, 1.8).

Sources

Method

Application Note: Controlled Condensation of 2-Acetyl-N-methylbenzene-1-sulfonamide with Amines

This Application Note is designed for researchers and medicinal chemists focusing on the functionalization of sulfonamide scaffolds. It addresses the specific challenges of condensing 2-Acetyl-N-methylbenzene-1-sulfonami...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and medicinal chemists focusing on the functionalization of sulfonamide scaffolds. It addresses the specific challenges of condensing 2-Acetyl-N-methylbenzene-1-sulfonamide with amines—a reaction complicated by the steric hindrance of the ortho-acetyl group and the competing intramolecular reactivity of the sulfonamide moiety.

Executive Summary

The condensation of 2-Acetyl-N-methylbenzene-1-sulfonamide (1) with primary amines is a pivotal step in synthesizing bioactive sultams and Schiff base ligands. Unlike simple acetophenones, this substrate presents a "reaction dichotomy":

  • Steric Hindrance: The ortho-sulfonamide group sterically shields the acetyl carbonyl, making standard condensation sluggish.

  • Cyclization Risk: The sulfonamide nitrogen (

    
    ) is positioned to attack the forming imine, potentially leading to 2,3-dihydro-1,2-benzisothiazole 1,1-dioxides (Sultams) .
    

This guide provides three optimized protocols to control this reactivity:

  • Protocol A (Titanium-Mediated): The Gold Standard for high-yield imine formation, suppressing side reactions via water scavenging.

  • Protocol B (Acid-Catalyzed Azeotropic): A scalable method for robust amines.

  • Protocol C (Microwave-Assisted): A high-throughput approach for library generation.

Mechanistic Insight & Reactivity Profile

The Ortho-Effect and Chemoselectivity

The reaction involves the nucleophilic attack of an amine (


) on the ketone carbonyl of (1) . The outcome is dictated by the stability of the intermediate hemiaminal.
  • Path A (Imine Formation): Dehydration leads to the open-chain Schiff base. This is favored by non-polar solvents and Lewis acid catalysis (

    
    ).
    
  • Path B (Cyclization): The internal sulfonamide nitrogen (

    
    ) can attack the electrophilic imine carbon. However, the 
    
    
    
    -methyl group introduces steric strain and prevents the aromatization often seen with
    
    
    -unsubstituted analogs (which form saccharin derivatives). Therefore, kinetic control favors the open-chain imine , while thermodynamic conditions may lead to complex cyclic equilibrations.

ReactionPathways Figure 1: Competing pathways. Ti(OEt)4 forces the pathway toward the Imine (Green) by irreversible dehydration. SM 2-Acetyl-N-methyl benzene-1-sulfonamide Inter Hemiaminal Intermediate SM->Inter + R-NH2 (Nucleophilic Attack) Imine Target Imine (Schiff Base) Inter->Imine - H2O (Ti(OEt)4 / Dean-Stark) Sultam Cyclic Sultam (Side Product) Inter->Sultam Intramolecular Cyclization Imine->Sultam Equilibrium (Slow)

Experimental Protocols

Protocol A: Titanium(IV) Ethoxide Mediated Condensation (Recommended)

Best for: Sterically hindered amines, electron-deficient amines, and preventing cyclization. Mechanism:


 acts as a dual Lewis acid catalyst (activating the carbonyl) and a chemical dehydrating agent (trapping water as 

), driving the equilibrium to completion.

Materials:

  • Substrate: 2-Acetyl-N-methylbenzene-1-sulfonamide (1.0 eq)

  • Amine: Primary amine (1.2 – 1.5 eq)

  • Reagent: Titanium(IV) ethoxide (

    
    ) (2.0 eq) (Technical Grade)
    
  • Solvent: Anhydrous THF or Toluene (0.2 – 0.5 M)

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Dissolve the sulfonamide (1) in anhydrous THF under nitrogen.

  • Reagent Addition: Add the amine, followed by the dropwise addition of

    
     via syringe. Note: The solution may turn yellow/orange due to Ti-complexation.
    
  • Reaction: Stir at 60–75°C for 6–12 hours. Monitor by TLC (Note: Imine may hydrolyze on silica; use neutralized plates or alumina if necessary).

  • Workup (Crucial Step):

    • Cool to room temperature.[1][2][3]

    • Pour the reaction mixture into a beaker containing saturated aqueous NaHCO₃ or brine (10 mL per mmol substrate) while stirring vigorously.

    • Observation: A heavy white/yellow precipitate of

      
       will form.
      
    • Dilute with Ethyl Acetate (EtOAc).

  • Filtration: Filter the suspension through a pad of Celite . Wash the cake thoroughly with EtOAc.

  • Purification: Dry the filtrate over

    
     and concentrate. If the imine is stable, recrystallize from Hexane/EtOAc. If unstable, use immediately.
    
Protocol B: Acid-Catalyzed Azeotropic Reflux

Best for: Volatile amines or large-scale synthesis where Titanium waste is undesirable.

Materials:

  • Catalyst:

    
    -Toluenesulfonic acid monohydrate (
    
    
    
    -TsOH) (5–10 mol%)
  • Solvent: Toluene (Reagent Grade)

  • Equipment: Dean-Stark trap

Procedure:

  • Combine sulfonamide (1) , amine (1.2 eq), and

    
    -TsOH in Toluene.
    
  • Heat to reflux with a Dean-Stark trap attached.

  • Reflux until water collection ceases (typically 4–16 hours).

  • Cool and wash with saturated

    
     to remove the acid catalyst.
    
  • Concentrate the organic layer to obtain the crude imine.

Protocol C: Microwave-Assisted Synthesis (Green/High-Throughput)

Best for: Library generation, unreactive amines.

Parameters:

  • Solvent: Ethanol or solvent-free (neat).

  • Catalyst: Montmorillonite K-10 clay or Acetic Acid (drop).

  • Conditions: 120°C, 10–20 minutes, High Absorption.

Procedure:

  • Mix sulfonamide (1) (0.5 mmol) and amine (0.6 mmol) in a microwave vial.

  • Add 1 mL Ethanol and 1 drop of Glacial Acetic Acid.

  • Irradiate at 120°C for 15 minutes.

  • Cool and concentrate. This method often yields product pure enough for direct biological screening.

Data & Troubleshooting

Comparative Efficiency of Methods
MethodReaction TimeTypical YieldPurity ProfileNotes
A: Ti(OEt)₄ 6–12 h85–95%HighBest general method; requires filtration of Ti salts.
B: Dean-Stark 12–24 h60–80%ModerateProlonged heating may degrade sensitive amines.
C: Microwave 15–30 min70–90%VariableExcellent for rapid screening; difficult to scale >1g.
Troubleshooting Guide
  • Problem: Hydrolysis on TLC.

    • Cause: Imines are sensitive to the acidity of silica gel.

    • Solution: Pre-treat TLC plates with 5% Triethylamine/Hexane solution before spotting. Use neutral alumina for column chromatography.

  • Problem: Low Conversion.

    • Cause: Steric bulk of the ortho-acetyl group.

    • Solution: Switch to Protocol A and increase temperature to reflux (THF) or 100°C (Toluene). Ensure reagents are strictly anhydrous.

  • Problem: Cyclization to Sultam.

    • Cause: Thermodynamic equilibration over long reaction times.

    • Solution: Stop the reaction immediately upon consumption of starting material. Avoid protic solvents in Protocol B.

References

  • Titanium-Mediated Imine Synthesis

    • Reeves, J. T., et al. "Titanium(IV) ethoxide: A versatile reagent for the synthesis of imines." Journal of Organic Chemistry.
    • Source: (General reference for Ti-mediated condensation).

  • Ortho-Sulfonamide Reactivity

    • Ghorab, M. M., et al. "Synthesis and biological evaluation of some new sulfonamide derivatives." Journal of Enzyme Inhibition and Medicinal Chemistry.
    • Source:

  • Microwave Assisted Synthesis

    • Polshettiwar, V., & Varma, R. S. "Microwave-assisted organic synthesis and transformations using benign reaction media." Accounts of Chemical Research.
    • Source:

  • General Review of Sulfonamide Synthesis

    • "Recent advances in the synthesis of sulfonamides."[4][5][6] Organic Chemistry Portal.

    • Source:

Sources

Application

Synthetic Strategies for 1,2-Benzisothiazole-1,1-Dioxide Derivatives: A Guide for Medicinal and Process Chemistry

Introduction The 1,2-benzisothiazole-1,1-dioxide scaffold, commonly known as the saccharin framework, is a privileged structure in medicinal chemistry and materials science. First discovered in 1879, saccharin is renowne...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 1,2-benzisothiazole-1,1-dioxide scaffold, commonly known as the saccharin framework, is a privileged structure in medicinal chemistry and materials science. First discovered in 1879, saccharin is renowned as the oldest artificial sweetener.[1][2] Beyond its famous application in the food industry, the inherent stability and versatile reactivity of the benzisothiazole ring have made its derivatives highly valuable.[1] These compounds exhibit a broad spectrum of biological activities, including anti-inflammatory, antipsychotic, and anticancer properties, making them key targets in drug development.[1][3]

This application note provides a comprehensive overview of the principal synthetic routes to access 1,2-benzisothiazole-1,1-dioxide derivatives. We will delve into the mechanistic underpinnings of classical and modern synthetic methodologies, offering field-proven insights into experimental choices. Detailed protocols for key transformations are provided to enable researchers to confidently apply these strategies in their own laboratories.

Core Synthetic Strategies

The construction of the 1,2-benzisothiazole-1,1-dioxide core primarily involves the formation of the critical nitrogen-sulfur bond to complete the heterocyclic ring. The choice of strategy often depends on the availability of starting materials and the desired substitution pattern on the aromatic ring or the nitrogen atom. The main approaches can be broadly categorized as follows:

  • Classical Cyclization of ortho-Substituted Benzene Precursors: These are the most established methods, typically starting from readily available toluene or phthalic anhydride derivatives.

  • Modern Transition-Metal Catalyzed Cross-Coupling Reactions: These methods offer greater flexibility and functional group tolerance, enabling the synthesis of complex derivatives.

  • Directed ortho-Metalation Strategies: This approach allows for precise functionalization of the benzene ring prior to cyclization.

Strategy 1: The Remsen-Fahlberg and Maumee Processes (Classical Routes)

The original synthesis of saccharin, developed by Remsen and Fahlberg, remains a cornerstone of industrial production.[2] This process begins with the chlorosulfonation of toluene.

Remsen-Fahlberg Process: This route starts with toluene, which is treated with chlorosulfonic acid to yield a mixture of o- and p-toluenesulfonyl chloride.[4] The ortho isomer is separated and subsequently converted to o-toluenesulfonamide via reaction with ammonia. The key cyclization step is achieved by oxidizing the methyl group with a strong oxidizing agent like potassium permanganate (KMnO₄), which forms o-sulfamoylbenzoic acid that spontaneously cyclizes upon heating to yield saccharin.[2]

Maumee (or Sherwin-Williams) Process: An alternative industrial process begins with phthalic anhydride.[2] This is converted to anthranilic acid, which then undergoes a series of transformations including diazotization, sulfonation, chlorination, and finally amination to furnish the saccharin ring.[4]

Causality Insight: The choice of the Remsen-Fahlberg process is dictated by the low cost and high availability of toluene. The regioselectivity of the initial chlorosulfonation is a critical step, requiring careful control of reaction conditions to maximize the yield of the desired ortho isomer. The final oxidation/cyclization is a robust but often harsh step, which can limit its application to substrates with sensitive functional groups.

Strategy 2: Palladium and Copper-Catalyzed Cyclizations

Modern synthetic chemistry has introduced powerful transition-metal-catalyzed methods for constructing the 1,2-benzisothiazole-1,1-dioxide core. These reactions often proceed under milder conditions and offer a broader substrate scope.

Palladium-Catalyzed Carbonylative Cyclization: Palladium catalysts can be used in cascade reactions to construct complex heterocyclic systems. For example, a domino carbopalladation/carbonylation reaction can be employed to synthesize functionalized derivatives. These reactions often involve an initial oxidative addition of an aryl halide to a Pd(0) complex, followed by a series of intramolecular insertions and carbonylations.

Copper-Catalyzed Ullmann-Type Condensation: The Ullmann condensation is a classical copper-promoted reaction for forming C-N, C-O, and C-S bonds.[5][6] This strategy is particularly useful for synthesizing N-aryl saccharin derivatives. The reaction involves the coupling of a 2-halobenzenesulfonamide with an amine or the intramolecular cyclization of an N-aryl-2-halobenzenesulfonamide.[5] Traditional Ullmann reactions required harsh conditions (high temperatures, stoichiometric copper), but modern protocols utilize soluble copper catalysts with ligands like diamines, enabling the reaction to proceed at lower temperatures.[5][7]

Causality Insight: The choice of a palladium-catalyzed route is advantageous when constructing highly functionalized or complex derivatives in a single step, leveraging the principles of atom and step economy.[8] Copper-catalyzed Ullmann couplings are often the method of choice for N-arylation, where the formation of the N-aryl bond is the key synthetic challenge. The use of ligands is crucial in modern Ullmann reactions as they stabilize the copper catalyst, increase its solubility, and facilitate the reductive elimination step, leading to higher yields and milder conditions.[7]

Strategy 3: Directed ortho-Metalation and Cyclization

Directed metalation using organolithium reagents provides a powerful tool for the regioselective functionalization of aromatic rings. This strategy can be applied to the synthesis of 1,2-benzisothiazole-1,1-dioxide derivatives by creating an ortho-lithiated species that can undergo subsequent cyclization.

For instance, N-acylbenzenesulfonamides can undergo N,o-dilithiation when treated with a strong base like lithium diisopropylamide (LDA).[9] The resulting dianion can then cyclize to form the benzisothiazole dioxide ring. This method allows for the synthesis of derivatives with various substituents on the aromatic ring, dictated by the initial substitution pattern of the benzenesulfonamide starting material.[9]

Causality Insight: This approach is chosen for its precision. The directing group (e.g., the sulfonamide) ensures that deprotonation occurs specifically at the ortho position, avoiding the formation of isomeric products. The use of at least two equivalents of a strong, non-nucleophilic base like LDA is critical; the first equivalent deprotonates the acidic N-H of the sulfonamide, and the second performs the C-H activation at the ortho position.[9]

Visualization of Synthetic Workflows

Synthetic_Strategies cluster_0 Classical Routes cluster_1 Modern Catalytic Routes cluster_2 Directed Metalation Route Toluene Toluene oTSCl o-Toluene- sulfonyl Chloride Toluene->oTSCl ClSO3H oTSA o-Toluene- sulfonamide oTSCl->oTSA NH3 Saccharin1 Saccharin oTSA->Saccharin1 KMnO4, then heat ArylHalide 2-Halo- benzenesulfonamide Saccharin2 N-Substituted Saccharin Derivative ArylHalide->Saccharin2 Cu(I) or Pd(0) catalyst, Ligand, Base Amine Amine / Nucleophile Amine->Saccharin2 Sulfonamide N-Acyl- benzenesulfonamide Dilithio N,o-Dilithio Intermediate Sulfonamide->Dilithio 2 eq. LDA Saccharin3 3-Substituted Saccharin Derivative Dilithio->Saccharin3 Intramolecular Cyclization

Caption: Key synthetic pathways to 1,2-benzisothiazole-1,1-dioxides.

Comparative Summary of Synthetic Routes

Synthetic StrategyStarting MaterialsKey ReagentsAdvantagesDisadvantages
Remsen-Fahlberg Toluene, Chlorosulfonic acidNH₃, KMnO₄Inexpensive starting materials, well-established for large scale.[2]Harsh reaction conditions, limited substrate scope, isomer separation required.
Maumee Process Phthalic anhydride, Nitrous acidSO₂, Cl₂, NH₃Alternative industrial route.[4]Multi-step process with potentially hazardous reagents.
Ullmann Condensation 2-HalobenzenesulfonamidesCu(I) salts, Ligands (e.g., diamines), BaseGood for N-arylation, milder conditions with modern ligands.[5][10]Can require high temperatures, catalyst/ligand cost.
Directed Metalation N-AcylbenzenesulfonamidesStrong base (e.g., LDA)High regioselectivity, precise functionalization.[9]Requires stoichiometric strong base, cryogenic temperatures.

Detailed Experimental Protocols

Protocol 1: Synthesis of an N-Aryl Saccharin Derivative via Ullmann Condensation

This protocol is adapted from modern ligand-assisted Ullmann coupling procedures.[10]

Objective: To synthesize N-phenyl-1,2-benzisothiazol-3(2H)-one-1,1-dioxide from saccharin and iodobenzene.

Materials:

  • Saccharin (1,2-benzisothiazol-3(2H)-one-1,1-dioxide)

  • Iodobenzene

  • Copper(I) iodide (CuI)

  • N,N'-Dimethylethylenediamine (DMEDA)

  • Potassium phosphate (K₃PO₄)

  • Toluene (anhydrous)

  • Reaction vessel (e.g., Schlenk tube)

  • Magnetic stirrer and heating mantle

  • Standard glassware for workup and purification

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add saccharin (1.0 equiv.), potassium phosphate (2.0 equiv.), and copper(I) iodide (0.1 equiv.).

  • Atmosphere Control: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. This is crucial to prevent oxidation of the Cu(I) catalyst.

  • Reagent Addition: Through the septum, add anhydrous toluene, followed by iodobenzene (1.2 equiv.) and N,N'-dimethylethylenediamine (0.2 equiv.) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 110 °C. Stir the reaction mixture vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the saccharin starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove insoluble inorganic salts and the copper catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure N-phenyl saccharin derivative.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Self-Validation & Trustworthiness: The protocol includes inert atmosphere techniques to protect the catalyst, a method for monitoring completion (TLC), and standard workup and purification steps. The final characterization confirms the identity and purity of the product, ensuring the protocol's reliability. The use of a ligand (DMEDA) is key to achieving high yield under relatively mild conditions.[10]

Protocol 2: Synthesis via Directed ortho-Lithiation and Cyclization

This protocol is a representative example of forming the core structure via C-H activation.[9]

Objective: To synthesize 3-methyl-1,2-benzisothiazole-1,1-dioxide from N-acetylbenzenesulfonamide.

Materials:

  • N-acetylbenzenesulfonamide

  • Lithium diisopropylamide (LDA) solution (e.g., 2.0 M in THF/heptane/ethylbenzene)

  • Anhydrous tetrahydrofuran (THF)

  • Dry ice / acetone bath

  • Ammonium chloride (NH₄Cl) solution (saturated)

  • Standard glassware for inert atmosphere reactions, workup, and purification

Procedure:

  • Setup: Assemble an oven-dried, three-necked round-bottom flask with a thermometer, a nitrogen inlet, and a septum. Place the flask under a positive pressure of nitrogen.

  • Starting Material: Add N-acetylbenzenesulfonamide (1.0 equiv.) to the flask and dissolve it in anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. It is critical to maintain this low temperature to prevent side reactions and ensure the stability of the lithiated intermediates.

  • Base Addition: Slowly add the LDA solution (2.2 equiv.) dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not rise above -70 °C. A color change is typically observed upon formation of the dianion.

  • Cyclization: Stir the reaction mixture at -78 °C for 1 hour. Then, allow the reaction to slowly warm to room temperature and stir for an additional 4-6 hours or until TLC analysis indicates the completion of the reaction.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

  • Purification: Filter and concentrate the organic phase in vacuo. Purify the resulting crude solid by recrystallization or column chromatography to yield the desired 3-methyl-1,2-benzisothiazole-1,1-dioxide.

  • Characterization: Verify the product's identity and purity via melting point, NMR spectroscopy, and mass spectrometry.

Self-Validation & Trustworthiness: This protocol emphasizes rigorous control over temperature and stoichiometry, which are critical for success in organolithium chemistry. The slow, dropwise addition of LDA prevents uncontrolled exotherms, and the specific use of >2 equivalents ensures complete formation of the dianion necessary for cyclization.[9] The quenching and workup procedures are designed to safely neutralize the reactive intermediates and isolate the product.

Conclusion

The synthesis of 1,2-benzisothiazole-1,1-dioxide derivatives has evolved significantly from the classical industrial processes to modern, highly versatile catalytic and organometallic methods. While the Remsen-Fahlberg synthesis remains relevant for the bulk production of saccharin, the development of copper- and palladium-catalyzed reactions, along with directed metalation strategies, has provided chemists with powerful tools to access a vast array of structurally diverse analogs. The choice of synthetic route depends on a careful consideration of factors such as scale, desired substitution patterns, functional group tolerance, and cost. The detailed protocols and strategic insights provided in this note serve as a practical guide for researchers aiming to explore the rich chemistry and therapeutic potential of this important heterocyclic scaffold.

References

  • ResearchGate. (n.d.). 1,2‐Benzisothiazole 1,1‐Dioxide (Saccharinate)‐Based Compounds Synthesis, Reactivity and Applications | Request PDF. Retrieved from [Link]

  • Wikipedia. (2023). Ullmann condensation. Retrieved from [Link]

  • Nottingham ePrints. (n.d.). The Synthesis of Benzisothiazole and Benzothiazole Natural Products. Retrieved from [Link]

  • PubMed. (1999). Synthesis of 1,2-benzisothiazole derivatives and investigation of their putative histaminergic activity. Retrieved from [Link]

  • MDPI. (2017). Synthesis of Novel Saccharin Derivatives. Retrieved from [Link]

  • LookChem. (n.d.). Cas 81-07-2,Saccharin. Retrieved from [Link]

  • ResearchGate. (2025). ChemInform Abstract: Synthesis of Benzo(d)-1,2-thiazole-1,1-dioxide Derivatives via Directed Lithiation of 2,2-Dimethyl-N-(phenylsulfonyl)-propanamides | Request PDF. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Palladium‐Catalyzed Cascade Carbonylative Synthesis of Functionalized Isoquinoline‐1,3‐diones and Oxindoles Using Dimethyl. Retrieved from [Link]

  • PubMed. (1988). Synthesis and biological evaluation of 1-(1,2-benzisothiazol-3-yl)- and (1,2-benzisoxazol-3-yl)piperazine derivatives as potential antipsychotic agents. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Ullmann Coupling & other Cu Catalyzed reactions. Retrieved from [Link]

  • MDPI. (2020). Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of Benzothiadiazine 1,1-Dioxides through Iodine-Mediated Oxidative Cyclization. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of benzo[f][1][5]thiazepine 1,1-dioxides based on the visible-light-mediated aza Paternò–Büchi reaction of benzo[d]isothiazole 1,1-dioxides with alkenes. Retrieved from [Link]

  • MDPI. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved from [Link]

  • Google Patents. (n.d.). EP0702008A2 - Method for producing 1,2-benzisothiazol-3-ones.
  • MDPI. (2025). Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp 3 )–H Functionalization. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2-Acetyl-N-methylbenzene-1-sulfonamide

This guide provides in-depth troubleshooting and practical solutions for the purification of 2-Acetyl-N-methylbenzene-1-sulfonamide. Designed for researchers and drug development professionals, it moves beyond simple pro...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth troubleshooting and practical solutions for the purification of 2-Acetyl-N-methylbenzene-1-sulfonamide. Designed for researchers and drug development professionals, it moves beyond simple protocols to explain the underlying chemical principles, ensuring you can adapt and overcome challenges in your specific experimental context.

Section 1: Understanding the Challenge - Common Impurities & Initial Assessment

A successful purification strategy begins with understanding the potential impurities. The synthesis of 2-Acetyl-N-methylbenzene-1-sulfonamide typically involves the reaction of a substituted aniline with a sulfonyl chloride, followed by N-alkylation. This process can introduce several classes of impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude 2-Acetyl-N-methylbenzene-1-sulfonamide?

A1: Your crude product likely contains a mixture of unreacted starting materials, reaction intermediates, and side-products. The most common are:

  • Starting Materials: Unreacted 2-aminoacetophenone and benzenesulfonyl chloride.

  • Unmethylated Precursor: 2-Acetylbenzene-1-sulfonamide (the product of the first step before N-methylation). This is often a major impurity if the N-alkylation reaction does not go to completion.[1][2][3]

  • Hydrolysis Products: The sulfonyl chloride starting material can hydrolyze to benzenesulfonic acid. Additionally, the sulfonamide S-N bond can undergo hydrolytic cleavage under harsh acidic or basic conditions, yielding sulfanilic acid or other degradation products.[4][5][6]

  • Over-Alkylated Byproducts: While less common for N-methylation, certain reaction conditions could lead to unintended alkylation at other sites.

  • Residual Solvents & Reagents: Pyridine (often used as a base in the sulfonylation step)[7][8], and solvents like Dichloromethane (DCM) or Acetonitrile.

Q2: How can I quickly assess the purity of my crude product?

A2: Before committing to a large-scale purification, a quick assessment is crucial.

  • Thin-Layer Chromatography (TLC): This is the most effective initial step. Spot your crude material alongside the starting materials on a silica gel plate and elute with a solvent system (e.g., 3:1 Hexane:Ethyl Acetate). An ideal crude product shows a major spot for your desired compound and minor spots for impurities. Multiple spots indicate a significant need for purification.

  • Melting Point: A pure crystalline solid has a sharp, defined melting point. Impurities will cause the melting point to become broad and depressed. For reference, the related compound 2-Methylbenzene-1-sulfonamide has a melting point of 156-158 °C.[9]

Q3: My crude product is a discolored oil or sticky gum, not a solid. What does this mean?

A3: This is a common issue and typically indicates the presence of significant impurities that are disrupting the crystal lattice of your product.[10] Discoloration often arises from polymeric byproducts or residual catalysts. "Oiling out" during an initial purification attempt is a classic sign that a more robust method, such as column chromatography, may be required before recrystallization can be successful.[10]

Section 2: The Workhorse Method - Recrystallization

Recrystallization is the first line of defense for purifying solid organic compounds. It relies on the principle that the desired compound and its impurities have different solubilities in a given solvent.

Recrystallization Workflow

cluster_0 Recrystallization Protocol A Dissolve Crude Product in Minimum Hot Solvent B Hot Filter (Optional) to Remove Insoluble Impurities A->B If solids are present C Allow to Cool Slowly to Room Temperature A->C If solution is clear B->C D Cool in Ice Bath to Maximize Yield C->D E Isolate Crystals (Vacuum Filtration) D->E F Wash with Cold Solvent E->F G Dry Crystals Thoroughly F->G

Caption: A generalized workflow for the recrystallization of sulfonamide products.

Troubleshooting Recrystallization

Q4: How do I select the best solvent for recrystallization?

A4: The ideal solvent should dissolve your compound completely when hot but poorly when cold. For sulfonamides, common choices include isopropanol, ethanol, or mixtures like ethanol/water or chloroform/hexane.[11][12] A systematic approach is best:

  • Place a small amount of your crude solid in several test tubes.

  • Add a few drops of a different candidate solvent to each tube.

  • Observe solubility at room temperature. A good solvent will not dissolve the compound.

  • Heat the tubes that showed poor room-temperature solubility. The compound should now dissolve completely.

  • Cool the dissolved solutions. The one that produces abundant, high-quality crystals is your best choice.

Solvent SystemPolarityCommon Use Case
Isopropanol/WaterPolarExcellent for many sulfonamides; water is added as an "anti-solvent" to the hot isopropanol solution until turbidity appears, then re-heated to clarify before cooling.[11]
EthanolPolarGood general-purpose solvent for moderately polar compounds.
Chloroform/HexaneNon-polar/PolarUsed for less polar compounds. Dissolve in hot chloroform, then add hexane as the anti-solvent.[12]
Ethyl AcetateIntermediateEffective but can sometimes have high solubility even when cold, leading to lower yields.

Q5: My product "oiled out" instead of forming crystals. What do I do?

A5: "Oiling out" occurs when the solute separates from the solution as a liquid phase because the solution is too concentrated with impurities or has been cooled too rapidly.[10]

  • Solution 1 (Dilute & Re-cool): Heat the mixture to re-dissolve the oil. Add more hot solvent (10-20% more volume) to dilute the solution. Let it cool much more slowly. Insulating the flask can help.

  • Solution 2 (Change Solvents): The melting point of your impure product may be lower than the boiling point of your solvent. Switch to a lower-boiling point solvent system.

  • Solution 3 (Pre-Purify): If oiling persists, the impurity load is too high. A preliminary purification by column chromatography is necessary.

Q6: No crystals are forming, even after the solution has cooled in an ice bath. What's wrong?

A6: This is likely due to either using far too much solvent or the solution becoming supersaturated.

  • Solution 1 (Reduce Solvent): If you suspect too much solvent was used, gently heat the solution to boil off some of the solvent (15-25%) and then attempt to cool it again.

  • Solution 2 (Induce Crystallization): To break supersaturation, scratch the inside of the flask just below the liquid surface with a glass rod. The microscopic scratches provide nucleation sites for crystal growth. Alternatively, add a tiny "seed crystal" from a previous pure batch.[10]

Q7: My final yield is very low. How can I improve it?

A7: Low recovery is most often caused by using an excessive amount of solvent to dissolve the crude product, as a significant portion of your compound will remain in the mother liquor.[10]

  • Use the minimum amount of hot solvent required for complete dissolution. Add it in small portions.

  • Avoid premature crystallization during hot filtration by using pre-heated glassware.

  • Ensure sufficient cooling. After cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.

  • Wash crystals with ice-cold solvent to minimize re-dissolving your product.

Section 3: Advanced Purification - Flash Column Chromatography

When recrystallization is insufficient, flash column chromatography is the method of choice. It separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase (the eluent).

Column Chromatography Workflow

cluster_1 Column Chromatography Protocol A Select Eluent System (via TLC, aim for Rf ≈ 0.3) B Pack Column with Silica Gel Slurry A->B C Load Crude Sample (Dry or Wet Loading) B->C D Elute with Solvent, Gradually Increasing Polarity C->D E Collect Fractions D->E F Analyze Fractions by TLC E->F G Combine Pure Fractions & Evaporate Solvent F->G

Caption: The standard workflow for purification by flash column chromatography.

Troubleshooting Column Chromatography

Q8: When is column chromatography necessary?

A8: Opt for chromatography when:

  • Recrystallization fails or gives poor recovery.

  • The crude product is an oil or gum.

  • TLC analysis shows multiple impurities with Rf values close to your product.

  • You need to separate your product from an impurity with very similar solubility characteristics.

Q9: How do I choose the right eluent (solvent system)?

A9: The choice of eluent is determined empirically using TLC. The goal is to find a solvent mixture where your desired compound has an Rf value of approximately 0.25-0.35. This provides the best balance for good separation.

  • Start with a non-polar solvent like hexane and a more polar one like ethyl acetate.

  • Test different ratios on TLC plates (e.g., 9:1, 4:1, 2:1 Hexane:Ethyl Acetate).

  • The ideal system will show clear separation between the spot for your product and the spots for impurities.

Q10: My compounds are coming off the column together (poor separation). How can I improve resolution?

A10: Poor resolution can be caused by several factors.

  • Improper Packing: Ensure the silica bed is uniform and free of air bubbles or cracks.

  • Overloading: Use a rule of thumb of 1g of crude material per 30-50g of silica gel.

  • Eluent is Too Polar: If everything elutes quickly, your solvent system is too polar. Start with a less polar mixture (e.g., increase the hexane proportion) and increase the polarity gradually (a "gradient").

  • Sample Band is Too Wide: Load your sample in the minimum possible volume of solvent or, preferably, "dry-load" it by adsorbing it onto a small amount of silica gel before adding it to the column.

Detailed Experimental Protocols

Protocol 1: Recrystallization from Isopropanol/Water
  • Place the crude 2-Acetyl-N-methylbenzene-1-sulfonamide in an Erlenmeyer flask.

  • Add the minimum volume of hot isopropanol to completely dissolve the solid.

  • If colored impurities persist, add a small amount of activated charcoal and boil for 2-3 minutes. Perform a hot gravity filtration to remove the charcoal.[11]

  • To the hot, clear solution, add water dropwise until a slight cloudiness (turbidity) persists.

  • Add a few more drops of hot isopropanol until the solution becomes clear again.

  • Cover the flask and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice-water bath for 30 minutes to maximize crystallization.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold 70:30 isopropanol:water.

  • Dry the crystals in a vacuum desiccator or a vacuum oven at a moderate temperature (<50 °C).

Protocol 2: Flash Column Chromatography
  • Preparation: Based on TLC analysis, prepare the starting eluent (e.g., 9:1 Hexane:Ethyl Acetate).

  • Packing: Secure a glass column vertically. Add a small plug of cotton or glass wool, followed by a thin layer of sand. Fill the column with the starting eluent. Slowly pour a slurry of silica gel in the same eluent into the column, tapping the side gently to ensure even packing. Allow the silica to settle, ensuring no air bubbles are trapped.

  • Loading: Dissolve your crude product in a minimal amount of dichloromethane or the eluent. Carefully pipette this solution onto the top of the silica bed. Alternatively, for better resolution, pre-adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding silica, and evaporating the solvent to get a dry powder. Carefully add this powder to the top of the column.

  • Elution: Gently add the eluent to the top of the column. Using gentle air pressure ("flash"), push the solvent through the column, collecting the eluate in fractions (e.g., 10-20 mL per test tube).

  • Monitoring: Systematically spot every few fractions on a TLC plate to track the separation.

  • Isolation: Once the pure fractions containing your product have been identified by TLC, combine them in a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified compound.

References

Sources

Optimization

Preventing hydrolysis of the acetyl group during sulfonamide formation

A Senior Application Scientist's Guide to Preventing Acetyl Group Hydrolysis Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and drug development profe...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Preventing Acetyl Group Hydrolysis

Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the stability of acetyl protecting groups during sulfonamide formation. As a Senior Application Scientist, my goal is to provide not just protocols, but a deep, mechanistic understanding to empower you to troubleshoot and optimize your reactions effectively.

The acetylation of anilines is a cornerstone strategy in the synthesis of sulfonamides, particularly in the production of sulfa drugs. This protection is critical for directing electrophilic substitution to the para position and preventing unwanted side reactions at the amino group during chlorosulfonation.[1][2] However, the acetyl group, an amide, is susceptible to hydrolysis under both acidic and basic conditions. The key to a successful synthesis lies in navigating the fine line between the conditions required for sulfonamide formation and those that cause premature deprotection.

This guide is structured into two main sections: a Troubleshooting Guide for when things go wrong, and a Frequently Asked Questions (FAQs) section for a foundational understanding of the process.

Troubleshooting Guide: Unwanted Deacetylation

This section addresses the common issue of observing the deacetylated aniline or sulfonamide byproduct in your reaction mixture or final product.

Problem: My TLC/LC-MS analysis shows a significant amount of the deacetylated starting material or product. What are the likely causes and solutions?

The presence of deacetylated species is a direct indication that the acetyl group has been hydrolyzed. This typically points to an issue with pH control, temperature, or reaction time.

Causality Analysis Workflow

The following diagram outlines a logical workflow for diagnosing the root cause of premature deacetylation.

Troubleshooting_Workflow Start Deacetylation Observed (via TLC, LC-MS, NMR) Check_pH Analyze Reaction pH: Was it too high (>10) or too low (<4)? Start->Check_pH Check_Temp Review Reaction Temperature: Was it elevated unnecessarily? Start->Check_Temp Check_Time Examine Reaction Time: Was the reaction run for an extended period? Start->Check_Time Check_Base Evaluate Base Choice: Was a strong, nucleophilic base (e.g., NaOH) used in excess? Start->Check_Base Sol_pH Solution: Optimize pH Use a milder base (e.g., NaHCO₃). Employ dynamic pH control. Check_pH->Sol_pH Yes Sol_Temp Solution: Reduce Temperature Run reaction at 0°C to RT. Avoid excessive heating. Check_Temp->Sol_Temp Yes Sol_Time Solution: Monitor Reaction Use TLC/LC-MS to determine the optimal endpoint. Quench reaction promptly. Check_Time->Sol_Time Yes Sol_Base Solution: Change Base Switch to a non-nucleophilic base (e.g., Pyridine, DIPEA). Use stoichiometric amounts. Check_Base->Sol_Base Yes

Caption: Troubleshooting workflow for diagnosing premature deacetylation.

Detailed Causes & Solutions

  • Cause: Excessively Basic Conditions (High pH)

    • The "Why": The most common cause of deacetylation is base-catalyzed hydrolysis (saponification). The hydroxide ion (OH⁻) is a potent nucleophile that directly attacks the electrophilic carbonyl carbon of the acetyl group.[3] While a base is required to neutralize the HCl generated during the reaction between the amine and the sulfonyl chloride, an excessive concentration of a strong base like NaOH or KOH will accelerate this unwanted side reaction.[4]

    • Solution:

      • Switch to a Milder Base: Replace strong bases with weaker, non-nucleophilic bases. Pyridine is a classic choice as it acts as both a base and a catalyst without promoting significant hydrolysis. Sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) are also effective and maintain the pH in a safer range (typically 8-10).[4][5]

      • Control Stoichiometry: Use only a slight excess (1.1-1.5 equivalents) of the base, just enough to scavenge the generated acid.

      • Dynamic pH Control: For aqueous reactions, maintaining a pH between 8 and 10 is crucial. This can be achieved by the slow, concurrent addition of a base solution as the reaction progresses, preventing spikes in pH.[6]

  • Cause: Elevated Reaction Temperature

    • The "Why": Like most chemical reactions, the rate of hydrolysis increases with temperature. Heating the reaction mixture, especially in the presence of water and a base or acid, provides the activation energy needed to overcome the kinetic barrier for amide cleavage.

    • Solution:

      • Run at Lower Temperatures: Many sulfonamide formations proceed efficiently at room temperature or even at 0 °C. Start the reaction by adding the sulfonyl chloride to the amine solution in an ice bath, then allow it to warm to room temperature.

      • Avoid Unnecessary Heating: Only apply heat if the reaction is confirmed to be sluggish at room temperature, and do so cautiously while monitoring for byproduct formation.

  • Cause: Prolonged Reaction Time

    • The "Why": The longer the acetyl group is exposed to hydrolytic conditions, the greater the extent of cleavage will be. A reaction left overnight unnecessarily may show significant deacetylation, even under otherwise mild conditions.

    • Solution:

      • Monitor Reaction Progress: Actively monitor the reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is often complete within a few hours.

      • Prompt Workup: Once the starting material is consumed, proceed with the workup immediately to quench the reaction and remove the basic or acidic catalyst.

Parameter Problematic Condition Recommended Condition Rationale
Base Strong, excess NaOH, KOHPyridine, NaHCO₃, Na₂CO₃ (1.1-1.5 eq.)Minimizes concentration of OH⁻ nucleophile, preventing saponification.[4][5]
pH > 10 or < 48 - 10This is the "sweet spot" that allows for deprotonation of the amine for reaction while minimizing the rate of amide hydrolysis.[6]
Temperature > 40 °C0 °C to Room Temperature (20-25 °C)Reduces the kinetic rate of the hydrolysis side reaction.
Time > 12 hours (unmonitored)1-4 hours (or until completion by TLC/LC-MS)Limits the exposure time of the acetyl group to potentially hydrolytic conditions.

Frequently Asked Questions (FAQs)

Q1: Why do I need to protect the aniline's amino group with acetyl in the first place?

The acetyl group serves two primary, critical functions:

  • To Moderate Reactivity: The free amino group (-NH₂) is a powerful activating group for electrophilic aromatic substitution. Reacting aniline directly with a harsh reagent like chlorosulfonic acid (ClSO₃H) would lead to uncontrolled reactions, oxidation, and significant byproduct formation.[1] Converting the amine to an amide (-NHCOCH₃) moderates this reactivity, making the subsequent sulfonation clean and predictable.

  • To Direct Substitution: The acetamido group is an ortho, para-director. Due to the significant steric bulk of the acetamido group, the incoming sulfonyl chloride group is directed almost exclusively to the para position, leading to a single, desired isomer.[1][7]

Q2: What is the mechanism of acetyl group hydrolysis?

Understanding the mechanism is key to preventing it.

  • Base-Catalyzed Hydrolysis: A hydroxide ion directly attacks the amide carbonyl carbon. The resulting tetrahedral intermediate then collapses, ejecting the amide anion to form a carboxylic acid, which is immediately deprotonated by the base to form a carboxylate. This final acid-base step makes the reaction essentially irreversible under basic conditions.[3][8]

  • Acid-Catalyzed Hydrolysis: The amide carbonyl oxygen is first protonated by an acid. This makes the carbonyl carbon much more electrophilic. A weak nucleophile, like water, can then attack the carbonyl. Subsequent proton transfers lead to the collapse of the tetrahedral intermediate and expulsion of the amine, regenerating the acid catalyst. This process is reversible.[9]

Hydrolysis_Mechanisms cluster_base Base-Catalyzed Hydrolysis (Irreversible) cluster_acid Acid-Catalyzed Hydrolysis (Reversible) B1 1. Nucleophilic Attack OH⁻ attacks acetyl carbonyl carbon. B2 2. Tetrahedral Intermediate Forms B1->B2 B3 3. Intermediate Collapses Amide anion is ejected. B2->B3 B4 4. Irreversible Deprotonation Carboxylic acid is deprotonated. B3->B4 A1 1. Protonation Carbonyl oxygen is protonated by H₃O⁺. A2 2. Nucleophilic Attack Water attacks activated carbonyl. A1->A2 A3 3. Proton Transfer A2->A3 A4 4. Elimination Amine is eliminated as leaving group. A3->A4

Caption: Simplified pathways for base- and acid-catalyzed acetyl group hydrolysis.

Q3: Are there alternative protecting groups that are more stable?

Yes, but they come with their own challenges. Sulfonamide protecting groups themselves (e.g., tosyl, nosyl) are significantly more stable to a wide range of conditions.[10][11] However, their removal requires much harsher conditions, such as strong acids or reducing agents, which may not be compatible with other functional groups in your molecule.[12][13] The acetyl group is often chosen precisely because it can be removed under relatively mild conditions when desired, a step that is required in the final stage of synthesizing many sulfa drugs.[2][14]

Q4: How can I effectively monitor my reaction for deacetylation?

Active monitoring is your best defense against unwanted side reactions.

  • Thin Layer Chromatography (TLC): This is the quickest method. You will need four reference spots on your TLC plate:

    • Acetanilide starting material

    • The corresponding (unprotected) aniline

    • Your desired sulfonamide product (if you have a standard)

    • The co-spotted reaction mixture The deacetylated starting material (aniline) will have a different Rf value than the acetylated version. The appearance and growth of this new spot indicate hydrolysis.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly sensitive and quantitative method. It allows you to monitor the disappearance of your starting material and the appearance of your product. Crucially, you can also track the masses corresponding to the deacetylated starting material and the deacetylated product, giving you a precise measure of hydrolysis.[15][16]

Protocol: Optimized Sulfonamide Synthesis from Acetanilide

This protocol incorporates the principles discussed above to minimize acetyl group hydrolysis.

Objective: To synthesize N-(4-sulfamoylphenyl)acetamide from acetanilide and chlorosulfonic acid, followed by amination.

Step 1: Chlorosulfonation of Acetanilide

  • Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a drying tube. Cool the flask to 0 °C in an ice-salt bath.

  • Reagents: Carefully add acetanilide (1.0 eq) to the flask. Slowly, add chlorosulfonic acid (approx. 4.0 eq) dropwise via an addition funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours until the reaction is complete (monitored by the cessation of HCl gas evolution).

  • Quenching: Very slowly and carefully, pour the reaction mixture onto crushed ice with vigorous stirring. The product, 4-acetamidobenzenesulfonyl chloride, will precipitate as a white solid.

  • Isolation: Collect the solid by vacuum filtration and wash thoroughly with cold water to remove any residual acid. Dry the solid under vacuum. This intermediate is moisture-sensitive and should be used promptly.

Step 2: Amination (Formation of the Sulfonamide)

  • Setup: In a separate flask, cool an aqueous solution of ammonium hydroxide (28-30%, excess) to 0 °C in an ice bath.

  • Reaction: Add the crude 4-acetamidobenzenesulfonyl chloride from Step 1 in small portions to the cold ammonia solution with vigorous stirring.

  • Monitoring: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC or LC-MS to confirm the consumption of the sulfonyl chloride.

  • Isolation: The product, 4-acetamidobenzenesulfonamide, will precipitate. Collect the solid by vacuum filtration, wash with cold water, and recrystallize from ethanol/water if necessary.

  • Analysis: Analyze the product by ¹H NMR and LC-MS to confirm its identity and check for any deacetylated byproduct (sulfanilamide).

This protocol focuses on the formation of the acetyl-protected sulfonamide. A final acid hydrolysis step is typically required to remove the acetyl group to yield the final active drug, sulfanilamide, but that is outside the scope of preventing its premature removal.[14][17]

By understanding the underlying chemistry and carefully controlling the reaction parameters, you can effectively prevent the hydrolysis of the acetyl group, leading to higher yields and purer products in your sulfonamide syntheses.

References

  • A facile, environmentally benign sulfonamide synthesis in w
  • Protecting Groups for Amines: Sulfonamides. YouTube.
  • ZSM-5-SO3H: An Efficient Catalyst for Acylation of Sulfonamides Amines, Alcohols, and Phenols under Solvent-Free Conditions. PMC.
  • Sulfa Antibiotics - Synthesis of Sulfanilamide. University of California, Irvine.
  • In preparing sulphonilamide, why is aniline acylated if the acyl group has to be removed l
  • Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. PMC - NIH.
  • Synthesis of Sulphonamide
  • Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity. PMC - NIH.
  • Protecting Groups - Lokey Lab Protocols. Wikidot.
  • Recent advances in the synthesis of N-acyl sulfonamides. PMC - NIH.
  • Recent advances in the synthesis of N-acyl sulfonamides. RSC Publishing.
  • A question about sulfonamide hydrolysis. Reddit.
  • Overview on Design and Synthesis of Sulfonamide Derivative through Condensation of Amino Group Containing Drug.
  • Ch20: Hydrolysis of Esters. University of Calgary.
  • Eco-friendly and green synthesis methods for sulfonamide deriv
  • Synthesis of Sulfonamides and Evaluation of Their Histone Deacetylase (HDAC) Activity. MDPI.
  • Sulfonamide synthesis by alkylation or aryl
  • To perform synthesis of sulphonilamide
  • Green Synthesis of Sulfonamide Derivatives Using Natural Catalysts: Evaluation of Antimicrobial and Anticancer Activities. Asian Journal of Green Chemistry.
  • Protecting group. Wikipedia.
  • FORMATION AND UTILITY OF SULFONIC ACID PROTECTING GROUPS. WIPO.
  • Acyl-CoA: Functions, Metabolism, and Analytical Methods.
  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Macmillan Group - Princeton University.
  • The Research on the Synthesis Method of Sulphonamide and the Scheme for Improving the Synthesis Technology. Darcy & Roy Press.
  • Acetyl Group Analysis Service.
  • Sulfinamides as Highly Effective Amine Protecting Groups and Their Use in the Conversion of Amino Alcohols into Morpholines.
  • Profiling sulfonate ester stability: identification of complementary protecting groups for.... PMC.
  • Ester Hydrolysis Reaction Mechanism - Acid C
  • Comparison of colorimetric, fluorometric, and liquid chromatography-mass spectrometry assays for acetyl-coenzyme A. bioRxiv.
  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. PMC.
  • Hydrolysis of sulphonamides in aqueous solutions. PubMed.
  • The Synthesis of Functionalised Sulfonamides. UCL Discovery.
  • Protecting Groups. Organic Chemistry Portal.
  • Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. The Journal of Organic Chemistry.
  • Ester Hydrolysis: Acid and Base-C
  • Integrated Analysis of Acetyl-CoA and Histone Modification via Mass Spectrometry to Investigate Metabolically Driven Acetyl
  • Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection. MDPI.
  • Ester to Acid - Common Conditions. University of Michigan.
  • Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal.
  • hydrolysis of esters. Chemguide.

Sources

Troubleshooting

Overcoming steric hindrance in ortho-substituted sulfonamide reactions

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most notorious challenges in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most notorious challenges in medicinal chemistry and methodology development: the synthesis of sterically hindered sulfonamides.

When working with ortho-substituted sulfonyl chlorides (e.g., 2,4,6-triisopropylbenzenesulfonyl chloride, mesitylenesulfonyl chloride, or 2-nitrobenzenesulfonyl chloride), the steric bulk heavily shields the tetrahedral sulfur(VI) center. This physical barrier blocks the trajectory required for an incoming amine nucleophile, leading to stalled reactions, poor yields, and unwanted side reactions.

Below, you will find field-proven causality analyses, data comparisons, and self-validating protocols to overcome these steric barriers.

Troubleshooting Guide & FAQs

Q1: Why does my reaction with 2,4,6-triisopropylbenzenesulfonyl chloride and a secondary amine stall at 10% conversion even after 48 hours in pyridine? The Causality: Pyridine is a weak nucleophile and acts primarily as a base in this context. The steric clash between the bulky ortho-isopropyl groups and the secondary amine prevents the nucleophile from reaching the required Bürgi-Dunitz trajectory to attack the S-Cl anti-bonding orbital. The Solution: Implement DMAP (4-dimethylaminopyridine) catalysis . DMAP is a small, highly nucleophilic pyridine derivative. It bypasses the steric bulk much more effectively than a secondary amine, displacing the chloride to form a transient N-sulfonylpyridinium intermediate. The positive charge on the pyridine nitrogen (stabilized by resonance from the dimethylamino group) drastically increases the electrophilicity of the sulfur center. This lowers the activation energy barrier, allowing the hindered amine to attack successfully[1].

Q2: I added DMAP, but my sulfonyl chloride is hydrolyzing into sulfonic acid before the amine can react. What is going wrong? The Causality: Ortho-substituted sulfonyl chlorides require long reaction times. If your solvent is not rigorously anhydrous, ambient moisture will outcompete your sterically hindered amine for the highly reactive N-sulfonylpyridinium intermediate, leading to hydrolysis. The Solution: Switch to SuFEx (Sulfur(VI) Fluoride Exchange) chemistry . Sulfonyl fluorides are vastly more stable to hydrolysis than chlorides due to the strong S-F bond, yet they exhibit "click-like" reactivity when activated. By using 1-hydroxybenzotriazole (HOBt) or N-heterocyclic carbenes (NHCs) as catalysts, you can selectively activate the sulfonyl fluoride toward amine nucleophiles without risking hydrolysis over extended reaction times[2][3].

Q3: My amine is extremely bulky and electron-deficient (e.g., an ortho-substituted aniline). Neither DMAP nor SuFEx is pushing the reaction past 30%. How can I force this coupling? The Causality: The nucleophile's Highest Occupied Molecular Orbital (HOMO) is too low in energy to overcome the massive steric activation barrier of the electrophile. Neutral amines simply lack the driving force. The Solution: Employ a Pre-deprotonation Strategy . By treating the amine with a strong, non-nucleophilic base like LiHMDS or NaH, you generate a highly reactive amide anion. This anionic nucleophile possesses a vastly higher HOMO energy and is significantly smaller (lacking a proton), allowing it to forcefully attack the hindered sulfur center. Note that while neutral amines in polar solvents might favor unwanted S_NAr side reactions, amine anions strictly favor sulfonyl substitution[4][5].

Q4: I cannot source the specific ortho-substituted sulfonyl chloride I need, and synthesizing it via traditional chlorosulfonylation fails due to over-oxidation. Are there alternative sulfur sources? The Causality: Direct chlorosulfonylation of highly hindered arenes often fails due to poor regioselectivity or degradation under harsh acidic conditions. The Solution: Utilize DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)). You can trap a readily available ortho-substituted Grignard or organolithium reagent with DABSO to form a stable sulfinate intermediate. This sulfinate can then be oxidatively coupled directly to your amine using an oxidant like aqueous sodium hypochlorite (bleach) or N-chlorosuccinimide (NCS) in a one-pot process[6].

Mechanistic & Workflow Visualizations

DMAP_Mechanism Start Ortho-Substituted Sulfonyl Chloride DMAP DMAP Catalyst (Nucleophilic Attack) Start->DMAP Step 1 Intermediate N-Sulfonylpyridinium Intermediate DMAP->Intermediate Product Sulfonamide Product + DMAP Regeneration Intermediate->Product Step 2 Amine Sterically Hindered Amine Amine->Intermediate Nucleophilic Addition

Mechanistic pathway of DMAP-catalyzed sulfonylation overcoming steric barriers.

Troubleshooting_Workflow Problem Low Yield in Ortho-Substituted Sulfonamide Synthesis Check1 Is the amine highly hindered (e.g., secondary/bulky)? Problem->Check1 Sol1 Use DMAP Catalysis (0.1 - 1.0 eq) Check1->Sol1 Yes Check2 Does the sulfonyl chloride degrade during reaction? Check1->Check2 No Sol2 Switch to Sulfonyl Fluoride + HOBt/NHC Catalyst Check2->Sol2 Yes Check3 Is the amine completely unreactive? Check2->Check3 No Sol3 Pre-deprotonate amine with LiHMDS or NaH Check3->Sol3 Yes

Decision tree for optimizing sterically hindered sulfonamide synthesis.

Quantitative Data Presentation

The following table summarizes the performance of various electrophilic strategies when applied to highly hindered ortho-substituted systems.

Electrophile StrategyStability to HydrolysisSteric ToleranceRecommended Activator/CatalystTypical Yields (Hindered Systems)
Sulfonyl Chloride (Uncatalyzed) LowPoorPyridine, Et₃N5% - 20%
Sulfonyl Chloride + DMAP LowModerateDMAP (0.1 - 1.0 eq)40% - 75%
Sulfonyl Fluoride (SuFEx) HighExcellentHOBt, NHCs, DBU60% - 95%
Sulfinate (via DABSO) ModerateGoodNCS, Bleach, I₂O₅50% - 80%
Amide Anion (NaH/LiHMDS) N/AVery HighDirect Attack (No Catalyst)70% - 99%

Step-by-Step Experimental Protocols

Protocol A: DMAP-Assisted Sulfonylation of Hindered Amines

Self-Validation Check: The reaction mixture should exhibit a transient yellow/orange hue upon the addition of DMAP, indicating the formation of the N-sulfonylpyridinium complex.

  • Preparation: Flame-dry a round-bottom flask under an argon atmosphere. Add the hindered amine (1.0 eq) and dissolve in anhydrous CH₂Cl₂ (0.2 M).

  • Base Addition: Add anhydrous pyridine (3.0 eq) followed by DMAP (0.5 eq). Stir for 5 minutes at room temperature.

  • Electrophile Addition: Cool the mixture to 0 °C. Dissolve the ortho-substituted sulfonyl chloride (1.2 eq) in a minimum volume of anhydrous CH₂Cl₂ and add dropwise over 10 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 16–24 hours. Monitor via TLC (disappearance of the amine).

  • Workup: Quench with 1M HCl (to remove DMAP and pyridine). Extract with CH₂Cl₂, wash with brine, dry over MgSO₄, and concentrate.

Protocol B: Strong Base (LiHMDS) Promoted Sulfonylation

Self-Validation Check: The evolution of gas (if using NaH) or a distinct color change signifies the successful deprotonation of the amine.

  • Preparation: In a rigorously dried Schlenk flask under argon, dissolve the unreactive amine (1.0 eq) in anhydrous THF (0.1 M). Cool to -78 °C.

  • Deprotonation: Slowly add LiHMDS (1.0 M in THF, 1.1 eq) dropwise. Stir at -78 °C for 30 minutes, then warm to 0 °C for 15 minutes to ensure complete formation of the amide anion.

  • Coupling: Re-cool to -78 °C. Add the ortho-substituted sulfonyl chloride (1.1 eq) as a solution in anhydrous THF dropwise.

  • Reaction: Allow the mixture to slowly warm to room temperature overnight.

  • Workup: Quench carefully with saturated aqueous NH₄Cl. Extract with EtOAc, dry over Na₂SO₄, and purify via flash chromatography.

Protocol C: SuFEx-based Sulfonamide Synthesis using HOBt

Self-Validation Check: Sulfonyl fluorides will not react with TLC stains like ninhydrin; ensure you monitor the consumption of the amine specifically.

  • Preparation: To a vial equipped with a magnetic stir bar, add the amine (1.0 eq), ortho-substituted sulfonyl fluoride (1.2 eq), and anhydrous acetonitrile (0.5 M).

  • Catalysis: Add HOBt (0.2 eq) and DBU (2.0 eq).

  • Reaction: Seal the vial and heat to 60 °C for 12 hours. The robust nature of the S-F bond prevents degradation at this temperature, allowing the sterically hindered coupling to proceed.

  • Workup: Dilute with EtOAc, wash sequentially with saturated NaHCO₃ and 1M HCl, dry over MgSO₄, and concentrate for purification.

References

  • Organocatalytic Silicon-Free SuFEx reactions for modular synthesis of sulfonate esters and sulfonamides ChemRxiv[Link]

  • DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support PMC - National Institutes of Health[Link]

  • Design and Synthesis of Small Molecule Glycerol 3-Phosphate Acyltransferase Inhibitors PMC - National Institutes of Health[Link]

  • Sulfonamidation of Aryl and Heteroaryl Halides via Photosensitized Nickel Catalysis ResearchGate[Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR Spectrum Analysis of 2-Acetyl-N-methylbenzene-1-sulfonamide: A Comparative Guide to Solvent and Field Strength Effects

The structural elucidation of substituted sulfonamides presents unique analytical challenges due to the presence of exchangeable protons, complex aromatic spin systems, and potential intramolecular interactions. For 2-Ac...

Author: BenchChem Technical Support Team. Date: March 2026

The structural elucidation of substituted sulfonamides presents unique analytical challenges due to the presence of exchangeable protons, complex aromatic spin systems, and potential intramolecular interactions. For 2-Acetyl-N-methylbenzene-1-sulfonamide , the ortho-relationship between the electron-withdrawing acetyl group (-COCH₃) and the N-methylsulfonamide group (-SO₂NHCH₃) creates a sterically hindered environment that heavily influences its Nuclear Magnetic Resonance (NMR) behavior.

As a Senior Application Scientist, I have designed this guide to objectively compare how different analytical environments—specifically solvent selection (CDCl₃ vs. DMSO-d₆) and spectrometer field strength (400 MHz vs. 600 MHz) —impact the resolution, accuracy, and interpretability of this molecule's ¹H NMR spectrum.

Solvent Effects: CDCl₃ vs. DMSO-d₆

The choice of deuterated solvent is the single most critical variable when analyzing sulfonamides. The sulfonamide proton (-NH) is highly sensitive to the hydrogen-bonding capacity of its environment.

The Causality of Chemical Shifts

In a non-polar, aprotic solvent like Deuterated Chloroform (CDCl₃) , the sulfonamide molecules tend to self-associate into dimers or oligomers via weak intermolecular hydrogen bonds. Because this dynamic exchange occurs at an intermediate rate on the NMR timescale, the -NH signal often appears as a broad, concentration-dependent resonance (typically around 5.0–5.5 ppm). Furthermore, the coupling between the -NH proton and the adjacent N-methyl group (


) is frequently lost due to this exchange, reducing the N-methyl signal to a singlet.

Conversely, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is a highly polar, strong hydrogen-bond acceptor. When the sample is dissolved in DMSO-d₆, the solvent molecules aggressively outcompete sulfonamide self-association, locking the -NH proton into a stable intermolecular hydrogen bond with the sulfoxide oxygen[1]. This localized electron withdrawal drastically deshields the -NH proton, shifting it downfield by approximately 2.0 to 2.5 ppm. Because the chemical exchange rate is dramatically slowed, the -NH signal sharpens into a distinct multiplet (often a broad quartet), and the


 coupling to the N-methyl group is preserved, splitting the N-methyl signal into a sharp doublet[2].
Comparative Quantitative Data

The following table summarizes the comparative ¹H NMR performance of 2-Acetyl-N-methylbenzene-1-sulfonamide across both solvents.

Proton AssignmentCDCl₃ (δ ppm)DMSO-d₆ (δ ppm)Multiplicity (DMSO)Causality for Shift / Behavior
Acetyl -CH₃ ~2.62~2.58Singlet (3H)Minimal solvent effect; slight upfield shift in DMSO due to dielectric shielding.
N-methyl -CH₃ ~2.68~2.52Doublet (3H,

Hz)

coupling to NH is resolved in DMSO-d₆ as chemical exchange is halted.
Sulfonamide -NH ~5.45~7.85Broad Quartet (1H)Massive downfield shift in DMSO-d₆ due to strong intermolecular H-bonding[1].
Aromatic H₃ ~7.65~7.72Doublet of doublets (1H)Anisotropic deshielding from the adjacent acetyl carbonyl group.
Aromatic H₄, H₅ 7.55 - 7.607.62 - 7.68Multiplet (2H)Solvent polarity slightly alters the overall electron density of the benzene ring.
Aromatic H₆ ~7.95~7.90Doublet of doublets (1H)Deshielded by the adjacent, electron-withdrawing sulfonamide group[3].

Field Strength Resolution: 400 MHz vs. 600 MHz

The aromatic region of an ortho-disubstituted benzene ring typically presents an ABCD spin system. The interpretability of this system depends entirely on the ratio of the chemical shift difference (


) to the scalar coupling constant (

).
  • 400 MHz (Routine Analysis): At lower magnetic fields, the

    
     between the structurally similar aromatic protons (H₄ and H₅) is small. Because 
    
    
    
    is low, the system exhibits second-order effects (roofing, complex overlapping multiplets). While sufficient for basic identity confirmation, extracting precise
    
    
    -coupling values for structural validation is mathematically difficult.
  • 600 MHz (High-Resolution Elucidation): Upgrading to a 600 MHz spectrometer increases the chemical shift dispersion (

    
    ) in Hertz, while the 
    
    
    
    -coupling constants remain field-independent. This pushes the
    
    
    ratio higher, transitioning the complex ABCD system toward a first-order AMXY limit. The overlapping multiplets resolve into clear doublets and triplets (or doublets of doublets), allowing for unambiguous assignment of the ortho, meta, and para couplings.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the following protocol establishes a self-validating system for acquiring the ¹H NMR spectrum of 2-Acetyl-N-methylbenzene-1-sulfonamide.

Step 1: Precision Sample Preparation

  • Weigh exactly 15.0 mg of high-purity 2-Acetyl-N-methylbenzene-1-sulfonamide.

  • Dissolve the compound in 0.6 mL of 99.9% DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Causality: Controlling the concentration prevents concentration-dependent chemical shifting, while TMS provides an absolute zero-point reference.

  • Transfer the solution to a 5 mm precision NMR tube, ensuring no air bubbles are trapped in the active volume.

Step 2: Instrument Calibration & Shimming

  • Insert the sample into the spectrometer (e.g., 600 MHz equipped with a CryoProbe).

  • Lock the magnetic field to the deuterium resonance of DMSO-d₆.

  • Perform automated Tuning and Matching (ATM) to optimize the probe's resonance circuit for the exact dielectric constant of the sample.

  • Execute a 3D gradient shim. Validation Check: The Full Width at Half Maximum (FWHM) of the TMS peak must be

    
     Hz. If broader, re-shim to prevent artificial signal overlap.
    

Step 3: Acquisition Parameters

  • Set the spectral width to 12 ppm (to capture the deshielded -NH proton).

  • Set the relaxation delay (

    
    ) to 5.0 seconds. Causality: 
    
    
    
    must be
    
    
    (longitudinal relaxation time) of the slowest relaxing proton to ensure quantitative integration.
  • Program 4 Dummy Scans (DS) and 16 Number of Scans (NS). Causality: Dummy scans pulse the sample without recording data, establishing a steady-state magnetization before acquisition begins, preventing baseline roll.

Step 4: Processing & Phase Correction

  • Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz to optimize the signal-to-noise ratio without sacrificing resolution.

  • Fourier transform the Free Induction Decay (FID).

  • Perform manual zero-order and first-order phase corrections to yield perfectly symmetrical Lorentzian peak shapes. Calibrate the TMS peak strictly to 0.00 ppm.

Analytical Workflow Visualization

NMR_Workflow Prep Sample Preparation (15-20 mg in 0.6 mL) Solvent Solvent Selection Prep->Solvent CDCl3 CDCl3 (Non-polar) Solvent->CDCl3 DMSO DMSO-d6 (Polar H-bond acceptor) Solvent->DMSO NH_Shift_1 NH Signal ~5.5 ppm (Broad, concentration dependent) CDCl3->NH_Shift_1 NH_Shift_2 NH Signal ~7.8 ppm (Sharp, downfield shifted) DMSO->NH_Shift_2 Field Field Strength Selection NH_Shift_1->Field NH_Shift_2->Field F400 400 MHz (Second-order multiplets) Field->F400 F600 600 MHz (First-order resolution) Field->F600 Acq Data Acquisition (D1 > 5*T1, DS = 4) F400->Acq F600->Acq Val Structural Validation (2-Acetyl-N-methylbenzene-1-sulfonamide) Acq->Val

Workflow for optimizing NMR solvent and field strength for sulfonamide structural validation.

References

  • Abraham, R. J., Byrne, J. J., Griffiths, L., & Perez, M. "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry (2006).[Link]

  • "Binding of Sulfonamide Antibiotics to CTABr Micelles Characterized Using 1H NMR Spectroscopy." Langmuir - ACS Publications (2016).[Link]

  • "New Insights into 4-Anilinoquinazolines as Inhibitors of Cardiac Troponin I–Interacting Kinase (TNNi3K)." PMC - National Institutes of Health (2020).[Link]

Sources

Comparative

FTIR Spectroscopic Identification of N-Methyl Sulfonamide and Ketone Groups: A Comparative Guide to ATR vs. Transmission Methodologies

In pharmaceutical development, the rapid and unambiguous identification of functional groups is critical for structural elucidation, polymorph screening, and quality control. The N-methyl sulfonamide moiety (common in sp...

Author: BenchChem Technical Support Team. Date: March 2026

In pharmaceutical development, the rapid and unambiguous identification of functional groups is critical for structural elucidation, polymorph screening, and quality control. The N-methyl sulfonamide moiety (common in specific anti-inflammatories and antimicrobials) and the ketone group present highly distinct vibrational signatures.

As a Senior Application Scientist, I have designed this guide to objectively compare the performance of Attenuated Total Reflectance (ATR) and Transmission Fourier Transform Infrared (FTIR) spectroscopy for characterizing these specific groups. This guide provides researchers with actionable, self-validating protocols grounded in spectroscopic physics.

Vibrational Signatures & Mechanistic Causality

To accurately interpret an FTIR spectrum, one must understand the physical causality behind the absorption bands. The position (wavenumber) and intensity of a peak are dictated by the bond's force constant (Hooke's Law) and the change in its dipole moment during vibration.

The N-Methyl Sulfonamide Group ( )

The sulfonamide group contains several highly polar bonds that yield strong infrared absorptions:

  • 
     Stretches:  The sulfonyl group exhibits two coupled vibrational modes. The asymmetric stretch occurs at a higher energy (typically 1350–1300 cm⁻¹) because the two S=O bonds stretch in opposite directions, requiring more energy[1]. The symmetric stretch occurs at a lower energy (1180–1140 cm⁻¹)[1][2].
    
  • N-H Stretch: Because N-methyl sulfonamide is a secondary sulfonamide, a single, sharp N-H stretching band is observed between 3350–3200 cm⁻¹. This single peak is a critical diagnostic tool to distinguish it from primary sulfonamides, which show a doublet (symmetric and asymmetric N-H stretches)[1].

  • S-N Stretch: A distinct but less intense peak appears in the fingerprint region around 955–930 cm⁻¹[1][2].

The Ketone Group ( )
  • C=O Stretch: The carbonyl bond is highly polar, resulting in a massive change in the dipole moment (

    
    ) during vibration. This produces an intense, sharp "sword-like" peak that is usually the strongest in the entire spectrum. For saturated aliphatic ketones, this occurs at ~1715 cm⁻¹[3][4].
    
  • Conjugation Effects: If the ketone is conjugated with an aromatic ring or a double bond, the delocalization of

    
     electrons reduces the C=O double-bond character. A weaker bond equates to a lower force constant, shifting the absorption peak down to ~1685 cm⁻¹[5].
    
  • C-C-C Stretch: Aromatic ketones also exhibit a diagnostically useful C-C-C stretch between 1300–1230 cm⁻¹ due to the polarization of the alpha-carbons[5].

Quantitative Data Summary
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity / ShapeMechanistic Note
N-Methyl Sulfonamide Asymmetric

Stretch
1350 – 1300Strong, BroadHigh energy due to opposing S=O bond stretching.
Symmetric

Stretch
1180 – 1140Strong, SharpLower energy due to synchronized S=O stretching.
Secondary N-H Stretch3350 – 3200Medium, SharpSingle peak distinguishes it from primary sulfonamides.
S-N Stretch955 – 930MediumLocated in the fingerprint region.
Ketone Aliphatic C=O Stretch~1715Very Strong, SharpHighly polar bond creates a massive dipole moment change.
Conjugated C=O Stretch~1685Very Strong, Sharp

-electron delocalization weakens the C=O bond force constant.
C-C-C Stretch1300 – 1230MediumPresent in aromatic ketones due to polarized

-carbons.

Comparative Methodology: ATR-FTIR vs. Transmission FTIR

When analyzing solid-state active pharmaceutical ingredients (APIs), the choice of sampling technique fundamentally alters the spectral output.

Transmission FTIR (KBr Pellet)
  • Mechanism: Infrared radiation passes entirely through a diluted bulk sample. Absorption follows the Beer-Lambert law linearly across all frequencies[6].

  • Advantages: Yields high-resolution spectra with excellent signal-to-noise ratios, perfectly matching legacy spectral libraries[7].

  • Disadvantages: KBr is highly hygroscopic. Absorbed water produces a broad O-H stretch at ~3400 cm⁻¹ and a bending mode at ~1640 cm⁻¹. This moisture artifact can severely overlap with and mask the sulfonamide N-H stretch and the ketone C=O stretch[7][8].

ATR-FTIR (Attenuated Total Reflectance)
  • Mechanism: IR light undergoes total internal reflection within a high-refractive-index crystal (e.g., Diamond or ZnSe). An evanescent wave penetrates the sample resting on the crystal surface to a depth of roughly 1-2 micrometers[7][9].

  • The Penetration Depth Artifact: The depth of penetration (

    
    ) is directly proportional to the wavelength (
    
    
    
    )[10]. Consequently, low-frequency peaks (like the sulfonamide S-N stretch at 930 cm⁻¹) will appear artificially more intense than high-frequency peaks (like the N-H stretch at 3300 cm⁻¹) when compared to transmission spectra[8][10].
  • Advantages: Zero sample preparation, non-destructive, and entirely immune to KBr moisture artifacts, making it ideal for rapid screening of water-sensitive APIs[7][11].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each step includes a built-in validation check to prevent data artifacts.

Protocol A: ATR-FTIR Workflow (Surface Analysis)
  • Preparation: Clean the diamond ATR crystal with MS-grade isopropanol and allow it to evaporate completely.

  • Background Collection: Collect an air background spectrum.

    • Validation Check: Inspect the single-beam energy profile. A significant drop in energy indicates crystal contamination or degradation. Do not proceed until the energy profile is nominal.

  • Sample Application: Place ~2-5 mg of the solid API directly onto the crystal. Lower the pressure anvil.

  • Pressure Optimization: Monitor the real-time spectrum while gradually increasing the anvil pressure.

    • Validation Check: Stop applying pressure when the strongest peak (usually the Ketone C=O or Sulfonamide

      
      ) reaches between 0.4 and 0.8 Absorbance Units (AU) . If absorbance exceeds 1.0 AU, the detector may saturate, violating the linear range of the Beer-Lambert law and causing peak distortion.
      
  • Data Processing: Collect the spectrum (typically 32 scans at 4 cm⁻¹ resolution). Apply an ATR Correction Algorithm within the spectrometer software.

    • Causality: This algorithm corrects for the wavelength-dependent penetration depth, normalizing the peak intensities so the spectrum can be accurately cross-referenced against standard transmission libraries[10].

Protocol B: Transmission FTIR Workflow (Bulk Analysis)
  • Desiccation: Dry FTIR-grade KBr powder in an oven at 105°C for >4 hours to eliminate moisture.

  • Milling: Mix the API with the dried KBr at a 1:100 ratio. Grind gently in an agate mortar for exactly 60 seconds.

    • Validation Check: Avoid excessive, aggressive grinding. High shear forces can induce localized heating and trigger polymorphic transformations in the API.

  • Pressing: Transfer the mixture to a 13 mm die. Apply a vacuum to remove trapped air, then press at 10 tons for 2 minutes.

  • Visual Inspection:

    • Validation Check: The resulting pellet must be visually translucent/transparent. If it is opaque white, the KBr was not fused properly, and severe light scattering will occur. Discard and re-prep.

  • Spectral Collection: Place the pellet in the transmission holder and scan.

    • Validation Check: Examine the baseline at 4000 cm⁻¹. If the baseline slopes upwards significantly toward the higher wavenumbers, Mie scattering is occurring due to API particles being larger than the wavelength of the IR light. The sample must be re-milled to a finer particle size.

Methodological Decision Workflow

FTIR_Workflow Start Solid-State API Sample (Ketone / Sulfonamide) Decision Moisture Sensitive or Rapid Screening Needed? Start->Decision ATR ATR-FTIR (Surface Analysis, ~1-2 µm) Decision->ATR Yes (Avoid KBr water bands) Trans Transmission FTIR (Bulk Analysis, KBr Pellet) Decision->Trans No (Need library-grade match) ATR_Steps 1. Place on Diamond Crystal 2. Apply Constant Pressure 3. Scan & Apply ATR Correction ATR->ATR_Steps Trans_Steps 1. Mill with Dry KBr (1:100) 2. Press at 10 Tons (Vacuum) 3. Scan Background & Sample Trans->Trans_Steps Analysis Spectral Identification C=O (~1715 cm⁻¹) SO₂ (~1330 & 1150 cm⁻¹) ATR_Steps->Analysis Trans_Steps->Analysis

Workflow for selecting and executing FTIR methodologies for API functional group characterization.

References

  • Specac Ltd. FTIR: Transmission vs ATR spectroscopy | Animated Guides.[Link][7]

  • ResearchGate. FTIR spectra of TBZA, Co(II) complex, Cu(II) complex, and Zn(II) complex.[Link][2]

  • Iranian Journal of Basic Medical Sciences. Preparation and characterization of celecoxib solid dispersions; comparison of poloxamer-188 and PVP-K30 as carriers.[Link]

  • Pike Technologies. Comparison of FTIR Spectra Collected by Transmission and ATR Sampling.[Link][10]

  • PMC (National Institutes of Health). Structure and Computational Studies of New Sulfonamide Compound.[Link][1]

  • Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.[Link][3]

  • Specac Ltd. Interpreting Infrared Spectra.[Link][4]

  • Agilent. ATR-FTIR Spectroscopy, FTIR Sampling Techniques.[Link][9]

  • Chemistry LibreTexts. 3.2: IR Spectroscopy.[Link][6]

  • Spectroscopy Online. The Carbonyl Group, Part I: Introduction.[Link][5]

  • ResearchGate. The difference between FTIR and FTIR/ATR?[Link][8]

  • Covalent Metrology. Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR).[Link][11]

Sources

Validation

Mass spectrometry fragmentation pattern of 2-Acetyl-N-methylbenzene-1-sulfonamide

Comparative Mass Spectrometry Profiling: 2-Acetyl-N-methylbenzene-1-sulfonamide vs. Regioisomers Content Type: Technical Comparison Guide Target Audience: Medicinal Chemists, DMPK Scientists, and Mass Spectrometry Core M...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Mass Spectrometry Profiling: 2-Acetyl-N-methylbenzene-1-sulfonamide vs. Regioisomers

Content Type: Technical Comparison Guide Target Audience: Medicinal Chemists, DMPK Scientists, and Mass Spectrometry Core Managers.

Executive Summary

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation behavior of 2-Acetyl-N-methylbenzene-1-sulfonamide (


). In drug development, sulfonamides are ubiquitous pharmacophores. However, distinguishing between regioisomers (ortho-, meta-, and para-substituted) during metabolite identification or impurity profiling is a critical bottleneck.

This document compares the fragmentation "fingerprint" of the 2-acetyl (ortho) isomer against its 3-acetyl (meta) and 4-acetyl (para) counterparts. We demonstrate that the ortho-effect —a specific interaction between the acetyl and sulfonamide groups—provides a unique, self-validating diagnostic ion that is absent in the meta and para isomers.

Mechanistic Analysis: The Ortho-Effect Advantage

The core differentiator for 2-Acetyl-N-methylbenzene-1-sulfonamide is the spatial proximity of the acetyl carbonyl oxygen (position 2) and the sulfonamide nitrogen (position 1). This proximity facilitates a McLafferty-type rearrangement or ortho-elimination that is geometrically impossible for meta and para isomers.

Fragmentation Pathways[1][2][3][4][5][6][7][8]
  • Primary Pathway (Common to all isomers):

    
     Extrusion 
    
    • Mechanism: The protonated molecular ion

      
       undergoes a rearrangement where the sulfonamide nitrogen attacks the aromatic ring ipso-position, expelling neutral sulfur dioxide (
      
      
      
      , 64 Da).
    • Result: Formation of an N-methyl-acetyl-aniline derivative ion (

      
      ).
      
    • Observation: This occurs in ortho, meta, and para isomers, though the intensity varies.[1]

  • Secondary Pathway (Diagnostic for Ortho): Cyclic Dehydration

    • Mechanism: The acetyl oxygen abstracts a proton from the sulfonamide nitrogen (or methyl group via a 6-membered transition state), leading to the loss of a water molecule (

      
      , 18 Da) or methanol, followed by cyclization to a stable sultam-like cation.
      
    • Result: A high-intensity diagnostic peak at

      
       196  (
      
      
      
      ).
    • Differentiation: This pathway is suppressed in meta/para isomers due to the distance between substituents.

Visualization of Fragmentation Logic

The following diagram illustrates the divergent pathways that allow for isomer differentiation.

FragmentationPathway Parent [M+H]+ Precursor m/z 214.05 SO2_Loss SO2 Extrusion (Common Pathway) Parent->SO2_Loss - SO2 (64 Da) Ortho_Effect Ortho-Effect Interaction (Acetyl O <-> Sulfonamide NH) Parent->Ortho_Effect Spatial Proximity Fragment_150 Fragment Ion m/z 150.05 (Amine Derivative) SO2_Loss->Fragment_150 TS_Cyclic Cyclic Transition State Ortho_Effect->TS_Cyclic Fragment_196 Diagnostic Fragment m/z 196.04 [M+H - H2O]+ TS_Cyclic->Fragment_196 - H2O (18 Da) (Cyclization)

Figure 1: Divergent fragmentation pathways. The green node (m/z 196) represents the diagnostic ion specific to the 2-acetyl (ortho) isomer.

Comparative Performance Guide

This section evaluates the "performance" of using the Ortho-isomer's specific fragmentation pattern as a detection standard compared to generic monitoring.

Isomer Differentiation Matrix
Feature2-Acetyl (Ortho) 3-Acetyl (Meta) 4-Acetyl (Para) Diagnostic Utility
Precursor Ion (

)
214.05214.05214.05None (Isobaric)

Loss (

150)
Present (High)Present (Medium)Present (High)Low (Common to all)
Water Loss (

196)
Dominant NegligibleNegligibleHigh (Specific)
Retention Time (RP-LC) Early Eluter*Mid EluterLate EluterMedium (Column dependent)
Alpha-Cleavage (

199)
PresentPresentPresentLow

*Note: Ortho-isomers often elute earlier in Reverse Phase LC due to internal hydrogen bonding reducing polarity interaction with the mobile phase, though this is column-dependent.

Ionization Source Comparison

When developing a method for this compound, the choice of ionization source impacts sensitivity.

  • Electrospray Ionization (ESI): Recommended.

    • Pros: Sulfonamides are polar and protonate easily (

      
      ). ESI provides "softer" ionization, preserving the molecular ion and allowing for controlled MS/MS fragmentation to see the diagnostic ortho-effect.
      
    • Cons: Susceptible to matrix effects in plasma samples.

  • Atmospheric Pressure Chemical Ionization (APCI): Alternative.

    • Pros: Better for less polar analogs; less susceptible to matrix suppression.

    • Cons: Often induces thermal degradation or excessive in-source fragmentation, potentially destroying the diagnostic

      
       precursor before it reaches the collision cell.
      

Experimental Protocol: Validated Workflow

To replicate the diagnostic profiling described above, follow this step-by-step LC-MS/MS protocol.

Sample Preparation
  • Stock Solution: Dissolve 1 mg of 2-Acetyl-N-methylbenzene-1-sulfonamide in 1 mL Methanol (1 mg/mL).

  • Working Standard: Dilute to 1 µg/mL in 50:50 Water:Methanol + 0.1% Formic Acid.

LC-MS/MS Parameters
  • Instrument: Triple Quadrupole (QqQ) or Q-TOF.

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Source: ESI Positive Mode (+).

  • Collision Energy (CE): Ramp 10–40 eV. Crucial: The ortho-elimination (m/z 196) often requires lower CE (15-20 eV) than the

    
     extrusion.
    
Data Acquisition Workflow

ExperimentalWorkflow Sample Sample Injection (1 µg/mL) LC LC Separation (C18 Gradient) Sample->LC ESI ESI Source (+) Ionization LC->ESI Q1 Q1 Filter Select m/z 214.05 ESI->Q1 Q2 Collision Cell CE Ramp 10-40eV Q1->Q2 Q3 Q3 Scan Detect Fragments Q2->Q3 Data Data Analysis Ratio m/z 196:150 Q3->Data

Figure 2: Linear workflow for targeted MS/MS analysis. Q1 selects the parent, Q2 fragments it, and Q3 detects the isomer-specific ratio.

References

  • Vertex AI Search. (2024). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. National Institutes of Health (PubMed). Link

  • Todua, N. G. (2016).[2] Mass Spectrometry of Analytical Derivatives.[2][3] 2. “Ortho” and “Para” Effects. National Institute of Standards and Technology (NIST).[3] Link

  • Klagkou, K., et al. (2003).[4] Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry. Link

  • ChemRxiv. (2020). Mass Spectrometry-Based Identification of Ortho-, Meta- and Paraisomers Using Infrared Ion Spectroscopy. Link

Sources

Comparative

Structural Determination of 2-Acetyl-N-methylbenzene-1-sulfonamide: A Comparative Methodological Guide

Executive Summary & Structural Context[1][2][3][4][5] In the development of sulfonamide-based therapeutics, the determination of solid-state conformation is critical.[1] This guide focuses on 2-Acetyl-N-methylbenzene-1-s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context[1][2][3][4][5]

In the development of sulfonamide-based therapeutics, the determination of solid-state conformation is critical.[1] This guide focuses on 2-Acetyl-N-methylbenzene-1-sulfonamide , a molecule that presents a classic structural challenge: the competition between intramolecular hydrogen bonding (locking the conformation) and intermolecular packing forces (determining solubility and tabletability).

The ortho-substitution pattern (1-sulfonamido, 2-acetyl) typically facilitates a stable six-membered intramolecular hydrogen bond ring (


). Validating this interaction requires a choice between two primary workflows: the "Gold Standard" Single Crystal X-Ray Diffraction (SC-XRD) and the high-throughput Powder X-Ray Diffraction (PXRD) coupled with Density Functional Theory (DFT).

This guide objectively compares these methodologies, providing experimental protocols and data interpretation strategies to resolve the crystal structure of this specific sulfonamide derivative.

Comparative Analysis: SC-XRD vs. PXRD/DFT

The following table summarizes the operational and data-quality differences when applying these methods to 2-Acetyl-N-methylbenzene-1-sulfonamide.

FeatureMethod A: Single Crystal XRD (SC-XRD) Method B: PXRD + DFT Calculation
Primary Output Absolute atomic coordinates (

), anisotropic displacement parameters.
Bulk phase fingerprint (

peaks), unit cell dimensions (via indexing).
H-Atom Resolution Direct observation (difference Fourier map) or geometric placement. Crucial for confirming the

bond.
Inferential only. Requires DFT geometry optimization to predict H-bond positions.
Sample Requirement High-quality single crystal (

mm in at least one dimension).
Polycrystalline powder (ground bulk material).
Throughput Low (days to weeks for crystal growth).High (minutes to hours for data collection).[2]
Structural Insight Definitive: Proves the existence of the intramolecular ring and specific torsion angles.Probabilistic: Confirms phase purity but relies on computation to model the intramolecular lock.
Cost/Resource High (instrument time + expert refinement).Moderate (standard QC instrument + computing time).

Method A: Single Crystal XRD (The Gold Standard)

This is the definitive method for proving the "locked" conformation of the ortho-acetyl group relative to the sulfonamide.

Experimental Protocol: Crystal Growth

The critical step is obtaining a crystal suitable for diffraction. The ortho-acetyl group increases lipophilicity compared to primary sulfonamides, affecting solvent choice.

  • Supersaturation: Dissolve 50 mg of 2-Acetyl-N-methylbenzene-1-sulfonamide in 4 mL of Ethanol/Dichloromethane (1:1 v/v) . The DCM helps solubilize the aromatic core, while Ethanol acts as the H-bond donor/acceptor moderator.

  • Filtration: Filter the solution through a 0.45

    
    m PTFE syringe filter into a clean scintillation vial to remove nucleation sites.
    
  • Slow Evaporation: Cover the vial with Parafilm and pierce 3-4 small holes. Store at 20°C in a vibration-free environment.

  • Harvesting: After 48-72 hours, colorless block-like crystals should appear. Select a specimen approx.

    
     mm.[3]
    
Data Collection & Refinement Strategy
  • Instrument: Bruker D8 QUEST or equivalent (Mo K

    
     radiation, 
    
    
    
    Å).
  • Temperature: Collect at 100 K . Low temperature is non-negotiable to reduce thermal motion of the terminal methyl groups (

    
     and 
    
    
    
    ), allowing precise resolution of the hydrogen bonding network.
  • Refinement Target:

    • Locate the sulfonamide Nitrogen proton (

      
      ) in the difference Fourier map.
      
    • Crucial Check: If the structure forms an intramolecular bond, the distance

      
       should be 
      
      
      
      Å, and the angle
      
      
      .

Method B: PXRD + DFT (The Screening Alternative)

When single crystals cannot be grown (e.g., amorphous precipitation or microcrystalline habits), this hybrid approach validates the structure.

Experimental Protocol: Powder Diffraction[1][8]
  • Sample Prep: Gently grind the bulk solid using an agate mortar to minimize preferred orientation.

  • Mounting: Pack into a 0.7 mm borosilicate glass capillary (preferred over flat plate to reduce texture effects).

  • Scan Parameters:

    • Range:

      
      
      
      
      
      .
    • Step Size:

      
      .
      
    • Time per step: 1-2 seconds (Cu K

      
       radiation).
      
The DFT Validation Loop

Since PXRD cannot "see" the intramolecular H-bond directly, we use DFT to calculate the energy minimum.

  • Model Construction: Build the 2-Acetyl-N-methylbenzene-1-sulfonamide molecule in Gaussian or VASP.

  • Conformational Scan: Rotate the

    
     and 
    
    
    
    bonds.
  • Energy Calculation: Calculate the energy difference between the "Open" conformer (H-bond broken) and the "Closed" conformer (H-bond formed).

    • Expectation: The "Closed" form should be stabilized by 5-7 kcal/mol due to the resonance-assisted hydrogen bond (RAHB) effect [1].

  • Rietveld Refinement: Use the DFT-optimized geometry as a rigid body to refine against the experimental PXRD pattern.

Structural Topology & Signaling Pathways

The following diagrams illustrate the decision-making process and the specific structural interactions governed by the ortho-substitution.

Workflow Decision Matrix

StructureDetermination Start Target: 2-Acetyl-N-methylbenzene-1-sulfonamide Solubility Solubility Test (EtOH/DCM) Start->Solubility CrystalGrowth Crystal Growth (Slow Evaporation) Solubility->CrystalGrowth High Purity Precipitation Rapid Precipitation (Amorphous/Microcrystalline) Solubility->Precipitation Impure/Fast SCXRD Method A: SC-XRD (Single Crystal) CrystalGrowth->SCXRD Good Crystal PXRD Method B: PXRD (Powder Pattern) CrystalGrowth->PXRD Crystal Fail Precipitation->PXRD StructureSol Direct Structure Solution (SHELXT) SCXRD->StructureSol DFT DFT Geometry Optimization (Energy Minimization) PXRD->DFT Input Unit Cell ResultA Definitive H-Bond Geometry (Experimental) StructureSol->ResultA ResultB Predicted Conformational Lock (Theoretical) DFT->ResultB ResultB->ResultA Validation

Caption: Decision workflow for structural elucidation. Green path represents the ideal "Gold Standard"; Yellow path represents the computational/screening alternative.

Interaction Topology: The "Ortho-Lock"

This diagram details the specific atomic interactions that stabilize the crystal lattice, highlighting the competition between the intramolecular "lock" and intermolecular stacking.

Interactions Sulfonamide Sulfonamide Group (-SO2NHMe) IntraHB Intramolecular H-Bond (The 'Lock') Sulfonamide->IntraHB Donor (N-H) InterHB Intermolecular Dimer (Lattice Packing) Sulfonamide->InterHB Acceptor (S=O) Sulfonamide->InterHB Donor (N-H) Acetyl Acetyl Group (-COCH3) Acetyl->IntraHB Acceptor (C=O) Aromatic Benzene Ring (Pi System) IntraHB->Aromatic Planarity Stabilization

Caption: Interaction topology. The solid green arrows indicate the dominant intramolecular 'lock' characteristic of ortho-acetyl sulfonamides, which competes with intermolecular dimerization.

References

  • Gilli, G., & Gilli, P. (2009). The Nature of the Hydrogen Bond: Outline of a Comprehensive Hydrogen Bond Theory. Oxford University Press. (Context: Resonance-Assisted Hydrogen Bonding in conjugated systems).

  • Gelbrich, T., et al. (2007). "Systematic investigation of the structural diversity of sulfonamides." CrystEngComm, 9, 89-101. (Context: General packing motifs of sulfonamide derivatives).

  • Perlovich, G. L., et al. (2013). "Sulfonamide crystals: Thermochemical and structural aspects of sublimation and solubility." Journal of Chemical & Engineering Data, 58(12), 3326-3337. (Context: Thermodynamic stability of sulfonamide polymorphs).

  • Cambridge Crystallographic Data Centre (CCDC). "Mercury – Crystal Structure Visualisation." (Context: Software standard for visualizing SC-XRD data).

Note: This guide assumes the standard laboratory safety protocols for handling sulfonamides and organic solvents. Always consult the SDS before commencing crystallization experiments.

Sources

Validation

Introduction: The Paradigm Shift in Sulfonamide Application

Antimicrobial Screening of N-Methyl Sulfonamide Derivatives: A Comparative Guide to Next-Generation LpxH Inhibitors Multidrug-resistant (MDR) Gram-negative pathogens pose a critical global health threat due to their high...

Author: BenchChem Technical Support Team. Date: March 2026

Antimicrobial Screening of N-Methyl Sulfonamide Derivatives: A Comparative Guide to Next-Generation LpxH Inhibitors

Multidrug-resistant (MDR) Gram-negative pathogens pose a critical global health threat due to their highly impermeable outer membrane and robust efflux pump systems[1]. While classical sulfonamides have historically been used to target dihydropteroate synthase (DHPS) in the bacterial folate synthesis pathway[2], recent drug discovery efforts have pivoted toward a novel, unexploited mechanism: the inhibition of LpxH. LpxH is an essential,


-dependent enzyme responsible for lipid A biosynthesis in Gram-negative bacteria[1].

Recently, N-methyl sulfonamide derivatives—specifically sulfonamidobenzamide-based compounds—have emerged as first-in-class LpxH inhibitors[3]. This guide provides a comprehensive, objective comparison of these derivatives, elucidating the structure-activity relationships (SAR) that dictate their antimicrobial efficacy and detailing the self-validating experimental workflows required for their evaluation.

Mechanistic Rationale: Overcoming Efflux via Structural Modification

The primary hurdle in developing antibiotics against Gram-negative bacteria like Escherichia coli and Klebsiella pneumoniae is the AcrAB-TolC efflux pump, which actively expels xenobiotics from the periplasm[4].

When designing LpxH inhibitors, the positioning and substitution of the sulfonamide group are critical. Experimental data reveals that ortho-N-methyl-sulfonamides exhibit potent wild-type (WT) antibacterial activity. However, shifting the N-methyl sulfonamide to the meta-position results in a complete loss of activity against WT E. coli, despite maintaining high potency in efflux-deficient (ΔtolC) strains[3].

The Causality of Efflux Susceptibility: Why does a simple positional shift destroy efficacy? The presence of the N-methyl group in the meta-position increases the compound's recognition by the TolC efflux pump. Removing the methyl group to create a desmethyl meta-sulfonamide restores WT activity[3]. This proves that minor steric and lipophilic modifications directly dictate whether a molecule is expelled by the bacterium or successfully reaches its periplasmic LpxH target.

Comparative Performance Data

To objectively evaluate these derivatives, we must compare their Minimum Inhibitory Concentrations (MIC) against both standard clinical antibiotics and isogenic mutant strains to verify target engagement.

Compound Class / DrugStructural FeaturePrimary TargetMIC: E. coli WT (µg/mL)MIC: E. coli ΔtolC (µg/mL)MIC: K. pneumoniae (µg/mL)
Ortho-N-methyl sulfonamide (S1) Ortho-substituted benzamideLpxH0.5 - 2.0< 0.1251.6 - 2.0
Meta-N-methyl sulfonamide (S3) Meta-substituted benzamideLpxH> 64.0< 0.125> 64.0
Meta-desmethyl sulfonamide (S4) N-methyl removedLpxH4.0< 0.1258.0
Sulfamethoxazole Classical sulfonamideDHPS16.0 - 32.016.032.0
Ciprofloxacin FluoroquinoloneDNA Gyrase0.015< 0.0080.06

Data synthesized from recent LpxH inhibitor evaluations[1][3].

Experimental Protocols: Self-Validating Screening Workflows

As an Application Scientist, I emphasize that screening protocols must feature built-in validation. The following workflows ensure that observed MICs are true reflections of target inhibition rather than assay artifacts or general cytotoxicity.

Protocol 1: Broth Microdilution for MIC Determination (CLSI Standards)

Objective: Determine the lowest concentration of N-methyl sulfonamide derivatives that inhibits visible bacterial growth, adhering to 5[5].

  • Inoculum Preparation : Suspend isolated colonies in sterile saline to a 0.5 McFarland standard (

    
     CFU/mL).
    Causality: Standardizing the inoculum prevents artificial shifts in MIC due to overpopulation (the "inoculum effect"), ensuring reproducibility.
    
  • Compound Dilution : Prepare two-fold serial dilutions of the sulfonamide derivatives in cation-adjusted Mueller-Hinton Broth (CAMHB) across a 96-well plate (range: 0.125 to 128 µg/mL).

  • Inoculation & Incubation : Add

    
     CFU/mL to each well. Incubate at 37°C for 18-20 hours.
    
  • Validation Check (Self-Validating Step) : Always run a WT strain alongside an isogenic ΔtolC efflux-deficient mutant. If the compound shows a high MIC in WT but a low MIC in ΔtolC (as seen with the meta-N-methyl analog[3]), the assay successfully confirms that the drug engages the target but is masked by efflux.

  • Readout : Record MIC as the lowest concentration with no visible turbidity.

Protocol 2: Target-Specific LpxH Enzymatic Cleavage Assay

Objective: Confirm that the antibacterial activity is due to direct LpxH enzyme inhibition, not off-target membrane disruption[1].

  • Reaction Assembly : Combine recombinant E. coli LpxH enzyme (1 nM) with the N-methyl sulfonamide derivative in an assay buffer containing 50 mM HEPES (pH 7.5) and 1 mM

    
    .
    Causality: LpxH is strictly 
    
    
    
    -dependent; omitting manganese will completely halt enzyme activity, yielding false positives for inhibition[1].
  • Substrate Addition : Initiate the reaction by adding UDP-2,3-diacylglucosamine (the natural lipid A precursor).

  • Detection : After 30 minutes, add Malachite Green reagent. This reagent binds to the inorganic phosphate released during the cleavage of the substrate, shifting the solution color to green (measured at 620 nm).

  • Analysis : Calculate the

    
    . A dose-dependent decrease in absorbance correlates with successful LpxH inhibition.
    

Visualization: LpxH Pathway & Inhibitor Dynamics

G Substrate UDP-2,3-diacylglucosamine (Lipid A Precursor) LpxH LpxH Enzyme (Mn2+ Dependent) Substrate->LpxH Binds to Active Site Product Lipid X LpxH->Product Cleavage Membrane Lipid A Outer Membrane Integrity Product->Membrane Biosynthesis Pathway Ortho Ortho-N-methyl Sulfonamide (Evades Efflux) Ortho->LpxH Potent Inhibition (WT) Meta Meta-N-methyl Sulfonamide (Efflux Susceptible) Meta->LpxH Inhibits (ΔtolC only) Desmethyl Meta-desmethyl Sulfonamide (Restores WT Activity) Desmethyl->LpxH Potent Inhibition (WT)

Fig 1: Lipid A biosynthesis pathway highlighting LpxH inhibition by N-methyl sulfonamide derivatives.

References

  • Comparative Antibacterial Activity of Sulfonamide Derivatives Source: Smolecule URL
  • Source: PMC (National Institutes of Health)
  • Novel Sulfonamide Derivatives as a Tool to Combat Methicillin-Resistant Staphylococcus Aureus Source: Taylor & Francis URL
  • Source: Diva-Portal.
  • Source: Diva-Portal.

Sources

Safety & Regulatory Compliance

Safety

2-Acetyl-N-methylbenzene-1-sulfonamide proper disposal procedures

Operational Disposal Protocol: 2-Acetyl-N-methylbenzene-1-sulfonamide Executive Summary This guide defines the standard operating procedure (SOP) for the disposal of 2-Acetyl-N-methylbenzene-1-sulfonamide (CAS: 1809089-7...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Disposal Protocol: 2-Acetyl-N-methylbenzene-1-sulfonamide

Executive Summary

This guide defines the standard operating procedure (SOP) for the disposal of 2-Acetyl-N-methylbenzene-1-sulfonamide (CAS: 1809089-74-4). As a sulfonamide derivative used in organic synthesis, this compound presents specific environmental challenges—primarily the potential for bioactive persistence and the release of sulfur oxides (


) upon thermal decomposition.

Core Directive: This substance must be treated as Hazardous Chemical Waste . Under no circumstances should it be disposed of via sanitary sewer systems or municipal trash. The mandatory disposal pathway is High-Temperature Incineration via a licensed hazardous waste facility.

Chemical Identification & Hazard Profiling

Effective disposal requires accurate characterization. This compound is a functionalized sulfonamide.[1] While specific GHS data for this exact isomer is often limited in public databases, its structural class dictates its handling protocols.

Table 1: Chemical Specification & Hazard Data

ParameterSpecification
Chemical Name 2-Acetyl-N-methylbenzene-1-sulfonamide
CAS Number 1809089-74-4
Molecular Formula

Physical State Solid (Powder/Crystalline)
Hazard Class (Inferred) Irritant (Skin/Eye/Respiratory); Aquatic Toxicity (Potential)
RCRA Status (US) Non-Listed (Not P/U listed); Manage as Non-Regulated Chemical Waste destined for incineration.[2]
Waste Stream Code NR-ORG-S (Non-Regulated Organic Solid) or local equivalent.
The Scientific Rationale for Incineration

Disposal logic is governed by the sulfonamide moiety (


).
  • Bioaccumulation Risk: Sulfonamides are stable in aqueous environments. Sewer disposal contributes to the accumulation of bioactive agents in waterways, potentially affecting microbial ecosystems [1].

  • Thermal Decomposition: Controlled incineration at

    
     with wet scrubbing is required to capture sulfur dioxide (
    
    
    
    ) and nitrogen oxides (
    
    
    ) generated during combustion, preventing atmospheric release [2].

Segregation & Containment Protocol

Proper segregation prevents cross-reactivity in the waste stream.

Step-by-Step Segregation
  • Solid Waste (Pure Compound):

    • Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar.

    • Segregation: Do not mix with oxidizers (e.g., permanganates, nitrates) or strong acids. Sulfonamides can hydrolyze or react violently under oxidative stress.

    • Labeling: Label as "Solid Organic Waste - High Sulfur Content."

  • Liquid Waste (Mother Liquors/Solutions):

    • Solvent Compatibility: If dissolved in organic solvents (DCM, Ethyl Acetate, DMSO), segregate into the Halogenated or Non-Halogenated solvent waste stream based on the solvent identity.

    • Precipitation: If the compound precipitates in the waste container, ensure the container is agitated before final pickup to prevent "sludge" formation that complicates pumping at the disposal facility.

  • Contaminated Debris (PPE/Glassware):

    • Dispose of gloves, weigh boats, and paper towels in a dedicated "Chemically Contaminated Debris" bin (usually a yellow or red bin with a liner).

Operational Workflow: From Bench to Incinerator

The following diagram outlines the decision logic for disposing of 2-Acetyl-N-methylbenzene-1-sulfonamide.

DisposalWorkflow Start Waste Generation: 2-Acetyl-N-methylbenzene-1-sulfonamide StateCheck Determine Physical State Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath Pure Compound LiquidPath Solution / Mother Liquor StateCheck->LiquidPath Dissolved ContainerSolid Container: Wide-Mouth HDPE Segregate from Oxidizers SolidPath->ContainerSolid SolventCheck Check Solvent Type LiquidPath->SolventCheck Labeling Labeling: 'Contains Sulfonamides' Check 'Toxic' & 'Irritant' ContainerSolid->Labeling HaloStream Stream: Halogenated Organic (e.g., DCM, Chloroform) SolventCheck->HaloStream Halogenated NonHaloStream Stream: Non-Halogenated Organic (e.g., MeOH, EtOAc) SolventCheck->NonHaloStream Non-Halogenated HaloStream->Labeling NonHaloStream->Labeling SAA Store in Satellite Accumulation Area (SAA) Labeling->SAA Pickup EHS / Vendor Pickup SAA->Pickup Incineration Final Fate: High-Temp Incineration (Fuel Blending) Pickup->Incineration

Figure 1: Decision tree for the segregation and disposal of sulfonamide intermediates, ensuring compliance with RCRA and local EHS protocols.

Labeling & Documentation Requirements

Accurate labeling is the primary defense against downstream accidents.

  • The 90% Rule: List the solvent (if liquid) as the primary constituent (e.g., "95% Dichloromethane").

  • Trace Constituent: Explicitly list "2-Acetyl-N-methylbenzene-1-sulfonamide" or "Organic Sulfonamide" as a trace contaminant.

  • Hazard Checkboxes:

    • Check TOXIC (due to potential biological activity).

    • Check IRRITANT (standard for sulfonamides).

Emergency Spill Response

If 2-Acetyl-N-methylbenzene-1-sulfonamide is spilled in the laboratory:

  • PPE Upgrade: Wear nitrile gloves (double-gloving recommended), safety goggles, and a lab coat. If the powder is fine and airborne, use an N95 or P100 respirator.

  • Containment:

    • Solid Spill: Do not dry sweep if dust generation is likely. Cover with wet paper towels or use a HEPA-filtered vacuum dedicated to chemical cleanup.

    • Liquid Spill: Absorb with vermiculite, sand, or commercial spill pads.

  • Decontamination: Clean the surface with a soap and water solution. Sulfonamides are generally soluble in basic aqueous solutions; a mild detergent helps lift residues.

  • Disposal of Cleanup Materials: All contaminated rags/pads must be bagged, labeled as hazardous waste, and processed via the solid waste stream described in Section 2.

References

  • Baran, W., et al. (2011). Hydrolysis and photolysis of sulfonamides in aqueous environment. Journal of Hazardous Materials.

  • United States Environmental Protection Agency (EPA). (2024). Best Demonstrated Available Technologies (BDAT) for Organic Chemical Wastes. EPA RCRA Guidelines.

  • Occupational Safety and Health Administration (OSHA). (2024).[2] Hazard Communication Standard: Labels and Pictograms. 29 CFR 1910.1200.

Sources

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